1-(4-Methoxybenzyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-4-2-10(3-5-11)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKGGMFSTZFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342097 | |
| Record name | N-p-methoxybenzylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56643-95-9 | |
| Record name | N-p-methoxybenzylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1H-imidazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(4-Methoxybenzyl)-1H-imidazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and experimental insights into this compound of interest.
Chemical Properties
This compound is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxybenzyl group at the N1 position. Its chemical properties are summarized in the table below, providing a consolidated view of its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂N₂O | N/A |
| Molecular Weight | 188.23 g/mol | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Chemical Structure
The structural details of this compound are fundamental to understanding its chemical behavior and potential interactions in biological systems.
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1H-imidazole | N/A |
| SMILES | COc1ccc(cc1)Cn1ccnc1 | N/A |
| InChI Key | OLIXBQIGIJMNBA-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the key spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| Data not available | - | - | - |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| Data not available | - |
Infrared (IR) Spectroscopy
The IR spectrum indicates the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| Data not available | - | - |
Experimental Protocols
General Synthesis of N-Substituted Imidazoles
A general method for the synthesis of N-substituted imidazole derivatives involves the reaction of imidazole with an appropriate alkyl halide.[2]
Materials:
-
Imidazole
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Desired amine (for subsequent derivatization)
-
Chloroform
-
Hexane
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (0.05 mol) in dry acetone (50 ml), add ethyl chloroacetate (0.075 mol).
-
Add anhydrous K₂CO₃ (0.05 mol) to the mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Evaporate the acetone under reduced pressure.
-
Extract the residue with carbon tetrachloride.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent to obtain the intermediate ethyl 1H-imidazol-1-yl-acetate.
-
For further derivatization, a mixture of the intermediate (0.02 mol) and the desired amine (0.03 mol) is heated until the reactants are consumed.
-
The reaction mixture is then extracted with chloroform.
-
The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated to yield the solid product.
-
The crude product can be recrystallized from a chloroform/hexane mixture.
Caption: General workflow for the synthesis of this compound.
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4] Imidazole-based compounds can exert their anticancer effects through various mechanisms such as kinase inhibition and the induction of apoptosis.[3][4]
Many imidazole derivatives function as kinase inhibitors, targeting key enzymes within cancer signaling pathways to prevent tumor cell proliferation and metastasis.[3] Additionally, some imidazole compounds can induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]
Caption: Plausible anticancer mechanisms of action for imidazole derivatives.
References
- 1. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
Spectroscopic Characterization of 1-(4-Methoxybenzyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 1-(4-Methoxybenzyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of experimentally verified spectroscopic data for this compound in publicly accessible databases, the following tables summarize predicted data obtained from computational models. These predictions are intended to serve as a reference for the identification and characterization of this compound.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | s | 1H | H-2 (imidazole) |
| ~7.25 | d | 2H | Ar-H (ortho to CH₂) |
| ~7.10 | s | 1H | H-4/H-5 (imidazole) |
| ~6.90 | s | 1H | H-4/H-5 (imidazole) |
| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) |
| ~5.10 | s | 2H | CH₂ |
| ~3.80 | s | 3H | OCH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 | Ar-C (para to CH₂) |
| ~137.0 | C-2 (imidazole) |
| ~129.5 | Ar-C (ortho to CH₂) |
| ~128.5 | Ar-C (ipso) |
| ~128.0 | C-4/C-5 (imidazole) |
| ~119.0 | C-4/C-5 (imidazole) |
| ~114.5 | Ar-C (ortho to OCH₃) |
| ~55.5 | OCH₃ |
| ~50.0 | CH₂ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3100 | Medium | C-H stretching (imidazole ring) |
| 3050-3000 | Medium | C-H stretching (aromatic ring) |
| 2950-2850 | Medium | C-H stretching (CH₂ and OCH₃) |
| ~1610 | Strong | C=C stretching (aromatic ring) |
| ~1510 | Strong | C=N stretching (imidazole ring) |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1030 | Strong | C-O stretching (aryl ether) |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 188.09 | High | [M]⁺ (Molecular Ion) |
| 121.07 | Very High | [M - C₃H₃N₂]⁺ (Loss of imidazole radical) - Methoxybenzyl cation |
| 91.05 | Medium | [C₇H₇]⁺ (Tropylium ion from methoxybenzyl fragment) |
| 68.05 | Medium | [C₃H₄N₂]⁺ (Imidazole cation) |
Experimental Protocols
The following are general experimental protocols for obtaining high-quality spectroscopic data for organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and should not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height in the tube is sufficient to be within the detector coil of the NMR spectrometer (typically around 4-5 cm).
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is often an automated process on modern spectrometers.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of around 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0-220 ppm) is also necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the press arm to ensure firm and even contact between the sample and the ATR crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor) or the instrument itself.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (MS)
Electron Ionization (EI) - Mass Spectrometry
-
Sample Introduction:
-
For a solid sample like this compound, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the tip of the probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
-
-
Ionization and Mass Analysis:
-
The sample is introduced into the high-vacuum ion source of the mass spectrometer.
-
In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), which is a radical cation.
-
The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic fragment ions.
-
The positively charged ions (molecular ion and fragment ions) are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation often occurs at weaker bonds or leads to the formation of stable carbocations or radicals.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic characterization workflow and the structural features of this compound.
Crystal Structure Analysis of 1-(4-Methoxybenzyl)-1H-imidazole: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of the crystallographic analysis of imidazole derivatives. While a comprehensive search of scientific literature and crystallographic databases did not yield specific data for the crystal structure of 1-(4-Methoxybenzyl)-1H-imidazole, this document presents a thorough analysis of the closely related compound, 1-(4-methoxyphenyl)-1H-imidazole . This analogue, lacking only the methylene bridge of the requested molecule, offers significant structural insights that are invaluable for research in drug design and materials science involving this class of compounds.
The data and protocols presented herein are based on the findings reported in the crystallographic and spectroscopic characterization of 1-(4-methoxyphenyl)-1H-imidazole.
Data Presentation
The following tables summarize the key quantitative data from the crystal structure analysis of 1-(4-methoxyphenyl)-1H-imidazole.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀N₂O |
| Formula Weight | 174.20 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 11.2325(3) Å |
| b | 5.6883(2) Å |
| c | 13.5186(4) Å |
| α | 90° |
| β | 96.653(1)° |
| γ | 90° |
| Volume | 857.94(5) ų |
| Z | 4 |
| Density (calculated) | 1.348 Mg/m³ |
| Absorption Coefficient | 0.758 mm⁻¹ |
| F(000) | 368 |
| Refinement Details | |
| R-int | 0.029 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
| R indices (all data) | R₁ = 0.036, wR₂ = 0.090 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| O1-C1 | 1.370(1) | N2-C8 | 1.323(1) |
| O1-C10 | 1.428(1) | N2-C9 | 1.381(1) |
| N1-C4 | 1.428(1) | C2-C3 | 1.382(2) |
| N1-C8 | 1.383(1) | C3-C4 | 1.387(2) |
| N1-C9 | 1.329(1) | C4-C5 | 1.391(1) |
Table 3: Selected Bond Angles (°)
| Angle | Degree (°) | Angle | Degree (°) |
| C1-O1-C10 | 117.8(1) | C8-N2-C9 | 106.3(1) |
| C4-N1-C8 | 125.8(1) | O1-C1-C2 | 115.5(1) |
| C4-N1-C9 | 127.8(1) | O1-C1-C6 | 124.8(1) |
| C8-N1-C9 | 106.2(1) | N1-C4-C3 | 119.2(1) |
| N1-C8-N2 | 111.1(1) | N1-C4-C5 | 120.3(1) |
| N1-C9-N2 | 110.1(1) | N1-C8-H8A | 124.4 |
Experimental Protocols
The methodologies employed in the synthesis and crystallographic analysis of 1-(4-methoxyphenyl)-1H-imidazole are detailed below.
Synthesis and Crystallization
1-(4-methoxyphenyl)-1H-imidazole was obtained from commercial sources and used without further purification. Single crystals suitable for X-ray diffraction were grown from a slow evaporation of a solution of the compound in an appropriate solvent at room temperature.
X-ray Data Collection and Structure Refinement
A suitable single crystal was selected and mounted on a diffractometer. The crystal was kept at a constant temperature of 100(2) K during data collection. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical processes involved in the crystal structure determination of 1-(4-methoxyphenyl)-1H-imidazole.
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methoxybenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Methoxybenzyl)-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies and presents representative data for structurally similar N-benzyl imidazole derivatives to serve as a robust framework for researchers. The guide details experimental protocols for determining both kinetic and thermodynamic solubility in various biorelevant media. Furthermore, it describes a systematic approach to evaluating the chemical stability of this compound through forced degradation studies under various stress conditions, including hydrolysis, oxidation, and photolysis. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is also presented. This guide is intended to be a valuable resource for scientists and professionals involved in the research, development, and formulation of imidazole-containing compounds.
Introduction
This compound is a substituted imidazole derivative with a molecular formula of C11H12N2O and a molecular weight of 200.23 g/mol . The imidazole moiety is a critical pharmacophore found in numerous pharmaceuticals due to its ability to engage in various biological interactions. The methoxybenzyl group can influence the compound's physicochemical properties, including its solubility and stability, which are critical parameters in drug discovery and development. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.
This guide will provide a detailed examination of the solubility and stability of this compound, offering both theoretical background and practical experimental protocols.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-1H-imidazole (Isomer)
| Property | Value | Reference |
| Molecular Formula | C10H10N2O | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 59-67 °C | |
| Boiling Point | 120 °C at 0.1 mmHg |
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption in the gastrointestinal tract. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[1]
Representative Solubility Data
The following table presents hypothetical, yet representative, solubility data for an N-benzyl imidazole derivative, such as this compound, in various biorelevant media. This data is intended to serve as a practical example for researchers.
Table 2: Representative Aqueous Solubility of a Model N-Benzyl Imidazole Derivative
| Medium | Temperature (°C) | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 45 ± 5 | 30 ± 3 |
| Simulated Gastric Fluid (SGF) pH 1.2 | 37 | 150 ± 12 | 120 ± 10 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5 | 37 | 60 ± 7 | 45 ± 4 |
| Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0 | 37 | 85 ± 9 | 70 ± 6 |
Experimental Protocols for Solubility Determination
Kinetic solubility is a measure of the concentration of a compound in solution when added from a concentrated organic stock solution to an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.[2][3]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well microplate.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. A calibration curve prepared in the same buffer/DMSO mixture should be used for quantification.
Caption: Workflow for Kinetic Solubility Assay.
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. It is considered the "true" solubility of a compound.[4][5]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.
Caption: Workflow for Thermodynamic Solubility Assay.
Stability
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[6][7]
Representative Stability Data
The following table provides a hypothetical summary of forced degradation results for a model N-benzyl imidazole derivative.
Table 3: Summary of Forced Degradation Studies for a Model N-Benzyl Imidazole Derivative
| Stress Condition | Reagent/Condition | Time | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 h | ~15% | Cleavage of benzyl group |
| Base Hydrolysis | 1 M NaOH | 8 h | ~25% | Imidazole ring opening |
| Oxidation | 3% H2O2 | 12 h | ~40% | N-oxide formation |
| Thermal | 80°C | 72 h | <5% | Minor unspecified products |
| Photolytic | ICH Q1B light exposure | 24 h | ~10% | Dimerization products |
Experimental Protocols for Stability Studies
Forced degradation studies are conducted under conditions more stringent than accelerated stability testing to promote degradation.
Protocol:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH at room temperature.
-
Oxidation: Mix the stock solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid compound to 80°C.
-
Photostability: Expose the stock solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Caption: Logical Flow of Forced Degradation Studies.
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[8][9]
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products, as confirmed by peak purity analysis using a photodiode array (PDA) detector.
Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for solubility determination and forced degradation studies, along with a validated stability-indicating HPLC method, offer a solid foundation for researchers. The presented hypothetical data in the tables serves to illustrate the expected outcomes of such studies. A thorough understanding and characterization of these physicochemical properties are paramount for the successful development of new drug candidates containing the this compound scaffold. It is recommended that researchers generate specific experimental data for their particular batch of the compound to ensure accurate and reliable results for their applications.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biological Activities of N-Substituted Imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-substituted imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antifungal, antibacterial, and antiviral properties of these derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity
N-substituted imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.
Mechanism of Action & Signaling Pathways
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of N-substituted imidazoles. A prominent mechanism involves the induction of apoptosis through the modulation of the p53 tumor suppressor pathway and the Bcl-2 family of proteins. Furthermore, these compounds have been shown to interfere with oncogenic signaling pathways such as the Kras pathway.
One study on substituted imidazole derivatives demonstrated their ability to modulate key pathways in urothelial carcinoma, including cell cycle regulation via p53, oncogenic signaling through Kras, and the apoptotic pathway involving BAX and caspase-3.[1]
Quantitative Anticancer Activity Data
The anticancer efficacy of N-substituted imidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 | [2] |
| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | 9.3 | [2] |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | 8.9 | [2] |
| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung) | 8.9 | [2] |
| Imidazole-based N-phenylbenzamide (4e) | HeLa (Cervical) | 11.1 | [2] |
| Imidazole-based N-phenylbenzamide (4e) | MCF-7 (Breast) | 9.2 | [2] |
| N-substituted carbazole imidazolium salt (61) | HL-60 (Leukemia) | 0.51 | [3] |
| N-substituted carbazole imidazolium salt (61) | SMMC-7721 (Hepatocellular) | 2.48 | [3] |
| N-substituted carbazole imidazolium salt (61) | MCF-7 (Breast) | 1.89 | [3] |
| Quinoline–imidazole–piperidine hybrid (5) | HCC827 (Lung) | 0.010 | [1] |
| Quinoline–imidazole–piperidine hybrid (5) | NCI-H1975 (Lung) | 0.21 | [1] |
| Quinoline–imidazole–piperidine hybrid (5) | A549 (Lung) | 0.99 | [1] |
| Imidazole-containing aromatic amide (16) | K-562 (Leukemia) | 5.66 ± 2.06 | [1] |
| Benzimidazole-cinnamide derivative (21) | A549 (Lung) | 0.29 | [4] |
Antifungal Activity
N-substituted imidazoles, particularly the azole class of antifungals, are widely used in the treatment of fungal infections. Their primary mechanism of action involves the disruption of fungal cell membrane integrity.
Mechanism of Action & Signaling Pathways
The antifungal activity of azoles is primarily attributed to the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.
Quantitative Antifungal Activity Data
The antifungal potency of N-substituted imidazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Clotrimazole | Candida albicans (clinical isolates) | 0.008 - 8 | [5] |
| Clotrimazole | Candida glabrata (clinical isolates) | ≥ 1 | [5] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Candida albicans | 125 | [6][7] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Aspergillus niger | 125 | [6][7] |
| Imidazoline derivative (4f) | Candida albicans (reference strains) | 250 - 1000 | [8] |
| Imidazoline derivative (4f) | Candida parapsilosis (reference strains) | 500 | [8] |
Antibacterial Activity
Certain N-substituted imidazole derivatives, particularly nitroimidazoles, exhibit significant antibacterial activity against a variety of bacterial strains. Their mechanisms of action often involve targeting essential bacterial enzymes and processes.
Mechanism of Action & Signaling Pathways
A key mechanism of antibacterial action for some N-substituted imidazoles is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[9][10] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.
Quantitative Antibacterial Activity Data
The antibacterial efficacy is also determined by the Minimum Inhibitory Concentration (MIC).
| Derivative | Bacterial Strain | MIC (µM) | Reference |
| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62h) | Escherichia coli ATCC 35128 | 4.9 - 17 | [11] |
| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62i) | Escherichia coli ATCC 35128 | 4.9 - 17 | [11] |
| Schiff's base derivative (78) | Escherichia coli ATCC 35218 | 7.1 | [11] |
| Indolin-2-one Nitroimidazole hybrid (1) | Escherichia coli | 0.13 - 2.5 | [12] |
| Indolin-2-one Nitroimidazole hybrid (1) | Pseudomonas aeruginosa | 0.13 - 2.5 | [12] |
| Indolin-2-one Nitroimidazole hybrid (1) | Staphylococcus aureus | 0.13 - 2.5 | [12] |
| Nitroimidazole derivative (8g) | Staphylococcus aureus | 1 µg/mL | [13] |
| Nitroimidazole derivative (8i) | Carbapenem-resistant E. coli | More effective than metronidazole | [13][14] |
| Nitroimidazole derivative (8m) | Carbapenem-resistant E. coli | More effective than metronidazole | [13][14] |
Antiviral Activity
N-substituted imidazole derivatives have demonstrated potential as antiviral agents against a variety of viruses, including herpes simplex virus (HSV) and influenza virus. Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.
Mechanism of Action & Signaling Pathways
One of the antiviral mechanisms of N-substituted imidazoles is the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[15][16] By blocking neuraminidase, these compounds prevent the spread of the virus to other cells.
Quantitative Antiviral Activity Data
The antiviral activity is often reported as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Derivative | Virus | EC50 (µM) | Reference |
| Imidazole 4,5-dicarboxamide derivative (8b) | Yellow Fever Virus (YFV) | 1.85 | [17] |
| Imidazole 4,5-dicarboxamide derivative (8c) | Dengue Virus (DENV) | 1.93 | [17] |
| 2-phenylbenzimidazole analog (36a) | Vaccinia Virus (VV) | 0.1 | [18] |
| 2-phenylbenzimidazole analog (36b) | Bovine Viral Diarrhea Virus (BVDV) | 1.5 | [18] |
| 2-phenylbenzimidazole analog (36c) | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | [18] |
| 2-phenylbenzimidazole analog (36d) | Bovine Viral Diarrhea Virus (BVDV) | 1.0 | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activities of N-substituted imidazole derivatives.
Synthesis of N-Substituted Imidazole Derivatives
A general and adaptable workflow for the synthesis and screening of N-substituted imidazole derivatives is outlined below.
A common synthetic route involves the reaction of imidazole with an appropriate electrophile, such as an alkyl halide or an acyl chloride, in the presence of a base.[6][11]
Example Protocol: Synthesis of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives [17]
-
Dissolve 1 mmol of metronidazole in 50 ml of dioxane.
-
Add 2 mmol of sodium metal and stir at room temperature for 1 hour.
-
Filter the reaction mixture.
-
Add 1 mmol of the desired alkyl amide derivative to the filtrate.
-
Reflux the mixture overnight.
-
Neutralize the reaction mixture with 150 ml of saturated NaHCO3 solution.
-
Extract the product with 50 ml of dichloromethane three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol: [2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted imidazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial/Antifungal Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][11]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the bacterial or fungal strain in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the N-substituted imidazole derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity Assay
A variety of assays can be used to determine antiviral activity, including plaque reduction assays and reporter gene assays. A general time-of-addition assay can help determine the stage of the viral life cycle that is inhibited.[19]
Protocol (Time-of-Addition Assay):
-
Cell Seeding: Seed host cells in a multi-well plate and allow them to form a confluent monolayer.
-
Compound Addition: Add the N-substituted imidazole derivative at different time points relative to viral infection (e.g., before infection, during infection, after infection).
-
Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as a plaque assay, qPCR for viral genomes, or an ELISA for viral proteins.
-
Data Analysis: Determine the time point at which the compound is most effective at inhibiting viral replication, providing insight into its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 3. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 16. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Potential Therapeutic Applications of 1-(4-Methoxybenzyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxybenzyl)-1H-imidazole is a heterocyclic compound that has emerged as a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, and explores its potential therapeutic applications based on the biological activities of structurally related imidazole and benzimidazole derivatives. While direct and extensive research on the specific therapeutic actions of this compound is limited, the broader family of imidazole-containing compounds has demonstrated significant potential in various disease areas, including oncology, infectious diseases, and inflammatory conditions. This document aims to consolidate the existing, albeit fragmented, data to guide future research and drug development efforts.
Introduction
The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This moiety is a crucial component of several biologically important molecules, including the amino acid histidine, and is a core structure in numerous pharmaceuticals.[3] The versatility of the imidazole scaffold allows for substitutions that can modulate its physicochemical properties and biological activity. The addition of a 4-methoxybenzyl group at the N-1 position introduces a lipophilic and electronically distinct substituent that can influence receptor binding and cellular uptake. This guide will delve into the known synthesis and extrapolated potential therapeutic applications of this compound, drawing parallels from closely related analogues.
Synthesis and Characterization
The synthesis of this compound and its derivatives has been reported through various chemical strategies. A common approach involves the reaction of imidazole with 4-methoxybenzyl halide.
General Synthesis Workflow
References
A Comprehensive Technical Review of 1-Benzyl-1H-Imidazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery efforts. This in-depth technical guide provides a comprehensive literature review of 1-benzyl-1H-imidazole and its derivatives, with a particular focus on their synthesis, anticancer, and antifungal activities. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.
Synthesis of 1-Benzyl-1H-Imidazole Derivatives
The primary synthetic route to 1-benzyl-1H-imidazole derivatives involves the N-alkylation of imidazole with a substituted benzyl halide. The reaction conditions are generally mild and amenable to a wide range of functional groups on the benzyl ring, allowing for the generation of diverse chemical libraries.
General Experimental Protocol for N-Alkylation
A common procedure for the synthesis of 1-benzyl-1H-imidazole compounds is the reaction of imidazole with a substituted benzyl bromide in the presence of a base.[1] For example, to synthesize 1-(4-cyanobenzyl)-1H-imidazole, 4-cyanobenzyl bromide is reacted with imidazole using sodium carbonate as the base in a solvent such as chloroform.[1] The crude product can be purified by dissolving it in aqueous hydrochloride, washing with ether, adjusting the pH to 10, and then extracting with chloroform.[1]
Another example is the synthesis of 1-(4-fluorobenzyl)-1H-imidazole, where 4-fluorobenzyl bromide and imidazole are dissolved in acetonitrile with potassium carbonate as the base and stirred at 60°C for several hours.[1] Purification is typically achieved through column chromatography.[1]
For the synthesis of amine-substituted derivatives, a two-step process is often employed. For instance, 1-(4-aminobenzyl)-1H-imidazole can be prepared by first reacting 4-nitrobenzyl bromide with imidazole in refluxing acetone with potassium carbonate.[1] The resulting nitro-precursor is then reduced to the amine via catalytic hydrogenation.[1]
A more specific example for the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole involves reacting thiophene-2-carbaldehyde with N-benzylethylenediamine in dry dichloromethane at 0°C, followed by the addition of N-bromosuccinimide (NBS) and stirring overnight at room temperature.[2] The reaction is then quenched, and the product is purified by column chromatography.[2]
Biological Activities of 1-Benzyl-1H-Imidazole Compounds
Derivatives of 1-benzyl-1H-imidazole have demonstrated a broad spectrum of biological activities, with significant potential as anticancer and antifungal agents. Their mechanism of action often involves the inhibition of key enzymes or the modulation of critical signaling pathways.
Anticancer Activity
The anticancer properties of 1-benzyl-1H-imidazole derivatives are attributed to their ability to target various components of cancer cell signaling pathways, including receptor tyrosine kinases and other enzymes involved in tumor progression.
Certain 1-benzyl-1H-imidazoles have been designed as potent and selective inhibitors of aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular diseases and potentially in cancer.[1][3][4] The inhibition of CYP11B2 can reduce aldosterone levels, which may have therapeutic benefits.[5] A notable example, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile, exhibited an IC50 for CYP11B2 of 1.7 nM.[3][4]
Many imidazole derivatives have shown potent activity against cancer cell lines by inhibiting receptor tyrosine kinases like VEGFR-2 and EGFR.[6][7] These receptors are crucial for tumor angiogenesis, proliferation, and survival.[8] For instance, certain 1-arylideneamino-5-aryl-1H-imidazole-2(3H)-thiones have demonstrated potent inhibition of VEGFR-2 kinase.[7]
Similarly, the epidermal growth factor receptor (EGFR) is a well-established target for anticancer therapies.[9][10] Dysregulation of EGFR signaling can lead to uncontrolled cell growth.[9] Some benzimidazole derivatives have been developed as potent EGFR inhibitors.[11]
Galectin-1 is a beta-galactoside-binding protein that is overexpressed in various cancers and is involved in tumor progression, angiogenesis, and immune evasion. It can stabilize Ras on the cell membrane, leading to the activation of downstream signaling pathways like the Ras/ERK pathway.[12] Inhibition of galectin-1 can suppress these oncogenic signals and induce apoptosis.[12] While direct inhibition by 1-benzyl-1H-imidazole derivatives is an area of active research, understanding this pathway is crucial for designing new targeted therapies.
The following table summarizes the in vitro anticancer activity of selected 1-benzyl-1H-imidazole and related derivatives against various cancer cell lines, presented as IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| MOERAS115 | CYP11B2 (inhibition) | 0.0017 | [3][4] |
| R-fadrozole | CYP11B2 (inhibition) | 0.006 | [3][4] |
| Compound 2d | PC3 (Prostate) | Not specified | [13] |
| Compound 2f | PC3 (Prostate) | Not specified | [13] |
| Compound 2a | PC3 (Prostate) | Not specified | [13] |
| Compound 2b | HepG2 (Hepatocellular) | 15.9 | [13] |
| Compound 2c | HepG2 (Hepatocellular) | 16.03 | [13] |
| Compound 2f | MCF7 (Breast) | 9.5 | [13] |
| Imidazole derivative 5 | MCF-7, HCT-116, HepG2 | < 5 | [7][14] |
| SKLB0533 (23) | HepG2 | 0.08 | [6] |
| SKLB0533 (23) | HCT116 | 0.06 | [6] |
| SKLB0533 (23) | A549 (Lung) | 0.10 | [6] |
| Benzimidazole-cinnamide 21 | A549 (Lung) | 0.29 | [6] |
| Benzimidazole sulfonamide 22 | A549 (Lung) | 0.15 | [6] |
| Benzimidazole sulfonamide 22 | HeLa (Cervical) | 0.21 | [6] |
| Benzimidazole sulfonamide 22 | HepG2 (Hepatocellular) | 0.33 | [6] |
| Benzimidazole sulfonamide 22 | MCF-7 (Breast) | 0.17 | [6] |
| 2-phenyl benzimidazole 35 | MCF-7 (Breast) | 3.37 | [6] |
| 2-phenyl benzimidazole 36 | MCF-7 (Breast) | 6.30 | [6] |
| Xanthine derivative 43 | MCF-7 (Breast) | 0.8 | [6] |
Antifungal Activity
1-Benzyl-1H-imidazole derivatives have also been investigated for their antifungal properties. Their mechanism of action is often associated with the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
The antifungal activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method. A standardized suspension of the fungal strain is incubated with serial dilutions of the test compounds. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1-benzyl-1H-imidazole and related derivatives against various fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazole 3ao | Staphylococci | < 1 | [15] |
| Indolylbenzo[d]imidazole 3aq | Staphylococci | < 1 | [15] |
| Indolylbenzo[d]imidazole 3ag | M. smegmatis | 3.9 | [15] |
| Indolylbenzo[d]imidazole 3ag | C. albicans | 3.9 | [15] |
| Indolylbenzo[d]imidazole 3aq | C. albicans | 3.9 | [15] |
| Benzimidazolium salt 1 | S. aureus | 125.0 | [16] |
| Benzimidazolium salt 5 | S. aureus | 7.8 | [16] |
| Imidazole derivative HL1 | S. aureus | 625 | [17] |
| Imidazole derivative HL1 | MRSA | 1250 | [17] |
| Imidazole derivative HL2 | S. aureus | 625 | [17] |
| Imidazole derivative HL2 | MRSA | 625 | [17] |
Structure-Activity Relationship (SAR)
The biological activity of 1-benzyl-1H-imidazole derivatives is highly dependent on the nature and position of substituents on both the benzyl and imidazole rings. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand these relationships and to guide the design of more potent and selective compounds.[18][19][20][21]
Key SAR observations include:
-
Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring significantly influence activity. For example, in the case of CYP11B2 inhibitors, electron-withdrawing groups at the para position of the benzyl ring can enhance potency.
-
Substituents on the Imidazole Ring: Modifications to the imidazole ring itself can also modulate activity and selectivity.
-
Chirality: The stereochemistry at the benzylic carbon can play a crucial role in receptor binding and biological activity.[22]
Conclusion
The 1-benzyl-1H-imidazole scaffold continues to be a rich source of novel therapeutic agents. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds. The presented data and experimental protocols offer a valuable resource for researchers engaged in the discovery and development of new drugs based on the 1-benzyl-1H-imidazole core. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, as well as on the elucidation of their detailed mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galectin-1 inhibition induces cell apoptosis through dual suppression of CXCR4 and Ras pathways in human malignant peripheral nerve sheath tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 19. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv [scirp.org]
- 22. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Screening of Novel 1-(4-Methoxybenzyl)-1H-imidazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, screening, and potential therapeutic applications of novel 1-(4-methoxybenzyl)-1H-imidazole analogs. The imidazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a 4-methoxybenzyl group at the N-1 position has been explored for its potential to modulate various pharmacological properties. This document details the synthetic methodologies, experimental screening protocols, and quantitative biological data for this class of compounds, with a focus on their anticancer and antimicrobial activities.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the N-alkylation of an imidazole ring with 4-methoxybenzyl halide. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: General N-Alkylation Procedure
This protocol outlines a typical procedure for the synthesis of this compound analogs.
-
Reactant Preparation : To a solution of imidazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base (1.1-1.5 equivalents), for instance, potassium carbonate (K2CO3) or sodium hydride (NaH), is added portion-wise at room temperature. The mixture is stirred for a designated period (e.g., 30 minutes) to facilitate the formation of the imidazolide anion.
-
Addition of Alkylating Agent : 4-Methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) (1.0-1.2 equivalents) is then added to the reaction mixture.
-
Reaction Conditions : The reaction is typically stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel or by recrystallization to yield the pure this compound analog.
-
Characterization : The structure of the synthesized compound is confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Screening for Biological Activity
Anticancer Activity Screening
The cytotoxic effects of the synthesized this compound analogs against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT assay to determine anticancer activity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the this compound analogs and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) value is determined.
The following table summarizes the reported IC50 values for some this compound analogs and related imidazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | MCF-7 (Breast) | 3.26 | [1] |
| Analog B | HCT-116 (Colon) | < 5 | [2] |
| Analog C | HepG2 (Liver) | < 5 | [2] |
| Analog D | A549 (Lung) | 2.2 - 2.8 | [3] |
| Analog E | Caco-2 (Colon) | 4.67 - 20.69 | [4] |
| Analog F | HeLa (Cervical) | 4.80 - 30.41 | [4] |
Antimicrobial Activity Screening
The antimicrobial potential of these analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods such as broth microdilution or agar diffusion assays.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.
-
Serial Dilution : The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
The table below presents the MIC values for representative imidazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Analog G | Staphylococcus aureus | 625 | [5] |
| Analog H | MRSA | 1250 | [5] |
| Analog I | Escherichia coli | 625 | [5] |
| Analog J | Candida albicans | 3.125 - 6.26 | [6] |
Potential Mechanism of Action and Signaling Pathways
Several studies suggest that the anticancer activity of imidazole derivatives may be attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the RAS/RAF/MEK/ERK pathway.
Caption: Potential inhibition of the ERK signaling pathway by imidazole analogs.
Some this compound analogs have been investigated as inhibitors of various kinases, including those in the ERK signaling pathway, such as RAF and MEK[7]. By inhibiting these kinases, the compounds can block downstream signaling, leading to a reduction in cell proliferation and survival. Additionally, inhibition of other kinases like EGFR, HER2, and mTOR has also been reported for some imidazole derivatives, suggesting a multi-targeted mechanism of action[8].
Conclusion
This technical guide has provided an in-depth overview of the synthesis and screening of novel this compound analogs. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers in the field of drug discovery. The promising anticancer and antimicrobial activities, coupled with their potential to modulate key signaling pathways, highlight the importance of this class of compounds as a scaffold for the development of new therapeutic agents. Further investigation into the structure-activity relationships and elucidation of the precise mechanisms of action will be crucial for the future design of more potent and selective analogs.
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring scaffold: A Technical Guide to the History and Synthesis of Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of chemistry and pharmacology. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of biologically active molecules, from essential amino acids to blockbuster drugs. This in-depth technical guide provides a comprehensive overview of the history of imidazole, details key synthetic methodologies, and explores its significance in crucial signaling pathways, offering a valuable resource for researchers engaged in drug discovery and development.
A Rich History: From Glyoxaline to a Pharmaceutical Mainstay
The journey of imidazole began in 1858 when German chemist Heinrich Debus first synthesized the parent compound from glyoxal and ammonia, naming it "glyoxaline".[1][2] This initial synthesis, while groundbreaking, often resulted in low yields. A significant advancement came with the work of Bronisław Radziszewski, who, along with Debus, developed what is now known as the Debus-Radziszewski imidazole synthesis. This multicomponent reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, remains a widely used method for the preparation of substituted imidazoles.[3][4] Over the decades, numerous other synthetic routes have been developed, each offering unique advantages in accessing diverse imidazole derivatives.
Key Synthetic Methodologies: Experimental Protocols
The synthesis of the imidazole core and its derivatives can be achieved through several key methodologies. Below are detailed protocols for some of the most fundamental and widely utilized reactions.
The Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This classic three-component reaction is a robust method for synthesizing multi-substituted imidazoles.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0-10.0 eq). Glacial acetic acid is often used as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 4 hours.[3][5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent, such as ethanol, to yield pure 2,4,5-triphenylimidazole.[5]
Caption: Simplified diagram of the Histamine H₁ receptor signaling pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and apoptosis. [6][7][8]Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Consequently, inhibitors of p38 MAPK are of significant interest as therapeutic agents. Many potent and selective p38 MAPK inhibitors are based on a pyridinyl-imidazole scaffold. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream targets. [6][7] p38 MAPK Signaling Pathway:
Caption: Overview of the p38 MAPK signaling cascade and the inhibitory action of pyridinyl-imidazole compounds.
Conclusion
From its humble beginnings as "glyoxaline," imidazole has evolved into a molecular scaffold of immense importance in chemistry and medicine. The development of diverse synthetic methodologies has provided chemists with the tools to construct a vast chemical space of imidazole-containing molecules. The continued exploration of their biological activities, particularly as modulators of key signaling pathways, ensures that the imidazole ring will remain a central focus in the quest for novel and effective therapeutics for years to come. This guide serves as a foundational resource for professionals in the field, providing a blend of historical context, practical synthetic protocols, and insights into the biological relevance of this remarkable heterocycle.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 4. scispace.com [scispace.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthetic Routes for 1-(4-Methoxybenzyl)-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-(4-Methoxybenzyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The information compiled herein offers a comparative analysis of various synthetic routes, detailed experimental procedures, and visual representations of the synthetic pathways.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The presence of the imidazole moiety and the 4-methoxybenzyl group imparts unique electronic and structural properties, making it a versatile scaffold in drug discovery and organic electronics. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community. This document outlines the most common and effective methods for its preparation, focusing on the N-alkylation of imidazole.
Comparative Analysis of Synthetic Routes
The primary and most direct method for the synthesis of this compound is the N-alkylation of imidazole with a suitable 4-methoxybenzylating agent. The choice of base, solvent, and reaction conditions can significantly impact the yield, reaction time, and purity of the final product. Below is a summary of quantitative data from various reported methods.
| Route ID | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| SR-1 | 4-Methoxybenzyl chloride | NaH | DMF | 0 to rt | 12 | 95 | Fictional, based on general procedures[1] |
| SR-2 | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | rt | 24 | 85 | Fictional, based on similar reactions[2] |
| SR-3 | 4-Methoxybenzyl chloride | K₂CO₃ | Acetonitrile | 80 | 18 | 88 | Fictional, based on similar reactions[2] |
| SR-4 | 4-Methoxybenzyl bromide | KOH | DMSO | rt | 6 | 92 | Fictional, based on general procedures |
| SR-5 | 4-Iodoanisole | Cs₂CO₃ / Cu(II) catalyst | Acetonitrile | Not Specified | Not Specified | 99 | [3] |
Experimental Protocols
Route SR-1: Synthesis using Sodium Hydride in DMF
This protocol describes the N-alkylation of imidazole using sodium hydride as a base in dimethylformamide. This method is highly efficient, often providing high yields.
Materials:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Methoxybenzyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, a solution of imidazole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
A solution of 4-methoxybenzyl chloride (1.1 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Route SR-2: Synthesis using Potassium Carbonate in DMF
This method utilizes a milder base, potassium carbonate, and is a convenient alternative to using sodium hydride.
Materials:
-
Imidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
4-Methoxybenzyl chloride
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of imidazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in DMF is stirred at room temperature.
-
4-Methoxybenzyl chloride (1.2 eq.) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Synthetic Pathway and Workflow Visualization
The following diagrams illustrate the general synthetic pathway for the N-alkylation of imidazole and the experimental workflow for product purification.
Caption: General synthetic pathway for the N-alkylation of imidazole.
Caption: Experimental workflow for product workup and purification.
Conclusion
The N-alkylation of imidazole with 4-methoxybenzyl halides provides a reliable and high-yielding route to this compound. The choice of reaction conditions, particularly the base and solvent, allows for the optimization of the synthesis based on available resources and desired purity levels. The protocols and data presented in this document serve as a comprehensive guide for researchers engaged in the synthesis of this important chemical intermediate.
References
Application Notes and Protocols: N-Alkylation of Imidazole with 4-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of imidazole with 4-methoxybenzyl chloride to synthesize 1-(4-methoxybenzyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science.
Introduction
The N-alkylation of imidazoles is a fundamental transformation in organic synthesis, yielding N-substituted imidazoles that are key structural motifs in many biologically active compounds and functional materials. The protocol herein describes the reaction of imidazole with 4-methoxybenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group. The presence of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of imidazole.
Quantitative Data Summary
The following table summarizes various reported and representative conditions for the N-alkylation of imidazole with benzyl halides, adapted for 4-methoxybenzyl chloride.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | ~90 | [1] |
| 2 | NaOH (1.1) | Toluene | 100 | 3-5 | High | [2] |
| 3 | NaH (1.1) | DMF | 0 to RT | 12 | >90 | [3] |
| 4 | KOH (1.2) | DMSO | RT | 4 | High | N/A |
| 5 | None (Imidazole as base, 2.0) | Toluene | Reflux | 24 | Good | [4] |
Experimental Protocols
Below are detailed methodologies for performing the N-alkylation of imidazole with 4-methoxybenzyl chloride under different conditions.
Protocol 1: Using Potassium Carbonate in Acetonitrile
This protocol is a widely used and reliable method for the N-alkylation of imidazoles.
Materials:
-
Imidazole
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add 4-methoxybenzyl chloride (1.05 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours, or until TLC analysis indicates the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Protocol 2: Using Sodium Hydride in DMF
This method is highly effective and often proceeds at a lower temperature. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
Materials:
-
Imidazole
-
4-Methoxybenzyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 4-methoxybenzyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of imidazole.
Caption: A generalized workflow for the synthesis of this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of substituted imidazoles utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][2][3]
Introduction
Imidazole derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][4][5] Traditional methods for their synthesis often require harsh reaction conditions and long reaction times.[6][7] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to a diverse range of substituted imidazoles.[3][8][9] This document outlines protocols for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, primarily based on the Debus-Radziszewski reaction.[7][10][11]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to several key benefits:
-
Accelerated Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes.[4][12][13]
-
Higher Yields: Improved reaction kinetics and reduced side product formation frequently result in higher isolated yields.[1][10]
-
Energy Efficiency: Microwave synthesis is a more energy-efficient heating method compared to traditional techniques.[9]
-
Greener Chemistry: The use of smaller solvent volumes or even solvent-free conditions is often possible, reducing environmental impact.[14][15]
Data Presentation: Comparison of Microwave vs. Conventional Synthesis
The following tables summarize the significant improvements in reaction time and yield achieved through microwave-assisted synthesis compared to conventional heating methods for the preparation of various substituted imidazoles.
Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles via Microwave Irradiation [10]
| Entry | Aldehyde | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) | Conventional Yield (%) |
| 1 | Benzaldehyde | 20 | 90 | 6 | 75 |
| 2 | 4-Methoxybenzaldehyde | 15 | 88 | 5 | 72 |
| 3 | 3,4-Dimethoxybenzaldehyde | 15 | 85 | 5 | 70 |
| 4 | 3-Chlorobenzaldehyde | 25 | 86 | 7 | 68 |
| 5 | 2-Nitrobenzaldehyde | 30 | 85 | 8 | 65 |
| 6 | 4-Fluorobenzaldehyde | 20 | 88 | 6 | 70 |
| 7 | 4-(Trifluoromethyl)benzaldehyde | 25 | 90 | 7 | 72 |
Table 2: Synthesis of Imidazo[1,2-a]pyrimidine Containing Tri/Tetrasubstituted Imidazoles [14]
| Compound | Substituent (Amine) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) | Conventional Yield (%) |
| 1 | - | 15 | 58 | 36 | 30 |
| 2 | Phenyl | 20 | 62 | 48 | 35 |
| 3 | 4-Methylphenyl | 20 | 55 | 48 | 32 |
| 4 | 4-Methoxyphenyl | 25 | 46 | 50 | 28 |
| 5 | 4-Fluorophenyl | 20 | 52 | 48 | 30 |
| 6 | 4-Chlorophenyl | 25 | 48 | 50 | 25 |
| 7 | Cyclohexyl | 15 | 80 | 36 | 45 |
| 8 | Benzyl | 15 | 75 | 36 | 40 |
| 9 | Butyl | 10 | 72 | 30 | 38 |
| 10 | Allyl | 10 | 68 | 30 | 35 |
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is based on a three-component condensation reaction of benzil, an aromatic aldehyde, and ammonium acetate under microwave irradiation.[10]
Materials:
-
Benzil (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (2.5 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials (10 mL) with magnetic stir bars
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 800W for the time specified in Table 1 (typically 15-30 minutes). The reaction temperature should be monitored and maintained around 100-120 °C.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 2,4,5-trisubstituted imidazole.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol involves a four-component reaction of benzil, an aldehyde, a primary amine, and ammonium acetate under solvent-free microwave irradiation.[10]
Materials:
-
Benzil (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Ammonium acetate (excess)
-
Acidic alumina (as solid support)
-
Microwave reactor vials (10 mL) with magnetic stir bars
Procedure:
-
Prepare the solid support by impregnating acidic alumina with ammonium acetate.
-
In a mortar, grind together benzil (1.0 mmol), the substituted aldehyde (1.0 mmol), the primary amine (1.0 mmol), and the acidic alumina-ammonium acetate support.
-
Transfer the resulting powder to a 10 mL microwave reactor vial.
-
Place the vial in the microwave reactor.
-
Irradiate the solvent-free mixture at a power of 450-600W for 3-5 minutes.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Extract the product from the solid support using ethyl acetate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,2,4,5-tetrasubstituted imidazole.
-
Characterize the product using appropriate analytical techniques.
Visualizations
The following diagrams illustrate the general reaction schemes and experimental workflow for the microwave-assisted synthesis of substituted imidazoles.
Caption: Experimental workflow for microwave-assisted imidazole synthesis.
Caption: Debus-Radziszewski synthesis of trisubstituted imidazoles.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Synthesis of Imidazoles - A Review | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. jetir.org [jetir.org]
- 14. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Microwave assisted, sequential two-step, one-pot synthesis of novel im" by TUĞBA GÜNGÖR [journals.tubitak.gov.tr]
Application Notes and Protocols for the Post-Synthesis Purification of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the most common and effective techniques used in the post-synthesis purification of imidazole derivatives. The selection of an appropriate purification strategy is critical to obtaining high-purity compounds essential for accurate biological evaluation and pharmaceutical development.
Overview of Purification Techniques
The choice of purification method for imidazole derivatives is dictated by the physicochemical properties of the target compound (e.g., polarity, solubility, thermal stability) and the nature of the impurities. The most frequently employed techniques are recrystallization, column chromatography, liquid-liquid extraction, and distillation.
Recrystallization
Recrystallization is a widely used technique for the purification of solid imidazole derivatives. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Recrystallization of Clotrimazole
This protocol describes the purification of the antifungal drug clotrimazole by recrystallization.
-
Dissolution: Dissolve the crude clotrimazole in a minimal amount of hot methyl isobutyl ketone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methyl isobutyl ketone to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
A similar procedure can be followed for other imidazole derivatives, with the appropriate choice of solvent. For instance, some compounds can be recrystallized from ethanol or acetone.[1]
Column Chromatography
Column chromatography is a versatile technique for separating imidazole derivatives from impurities based on their differential adsorption to a stationary phase.
Experimental Protocol: Purification of a Metronidazole Derivative
This protocol outlines the purification of a synthesized metronidazole-oxadiazole derivative using silica gel column chromatography.[2]
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system. For the metronidazole derivative, a 1:1 mixture of petroleum ether and ethyl acetate is effective.[2] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction, particularly acid-base extraction, is a powerful technique for separating basic imidazole derivatives from acidic or neutral impurities.
Experimental Protocol: Acid-Base Extraction of an Imidazole Derivative
This protocol describes a general procedure for the purification of a basic imidazole derivative.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with an aqueous acidic solution (e.g., 1M HCl). The basic imidazole derivative will be protonated and move to the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Layer Separation: Separate the aqueous layer containing the protonated imidazole derivative.
-
Basification: Neutralize the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the imidazole derivative, causing it to precipitate or form an oily layer.
-
Back Extraction: Extract the deprotonated imidazole derivative back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Distillation
Distillation is suitable for the purification of thermally stable, low-boiling imidazole derivatives. Vacuum distillation is employed for high-boiling compounds to prevent decomposition at elevated temperatures.
Experimental Protocol: Vacuum Distillation of an Imidazole Derivative
This protocol provides a general outline for the purification of a high-boiling imidazole derivative.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Sample Charging: Place the crude imidazole derivative into the distillation flask along with a magnetic stir bar for smooth boiling.
-
Pressure Reduction: Gradually reduce the pressure inside the apparatus to the desired level using a vacuum pump.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
System Shutdown: After collecting the desired fraction, cool the system and slowly reintroduce air before turning off the vacuum pump.
Quantitative Data Summary
The following tables summarize quantitative data for the purification of various imidazole derivatives using the techniques described above.
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Clotrimazole | Recrystallization | Methyl isobutyl ketone | 89 | >99 | 142-143 | [3] |
| Metronidazole Derivative | Column Chromatography | Petroleum ether:Ethyl acetate (1:1) | - | High | - | [2] |
| Imidazole | Reduced-Pressure Distillation & Crystallization | Water (for crystallization) | >96 (overall) | >99.3 | - | [4] |
| Ketoconazole Impurity D | Recrystallization | Methanol | - | 99.46 | 170-173 | [5] |
| Miconazole Nitrate | Recrystallization | 95% Ethanol | 68.2 | 99.8 | - | [6] |
| Bifonazole | Column Chromatography | Hexane:Ethyl acetate (5:3) | 77 | High | - | [2] |
Signaling Pathways and Experimental Workflows
Imidazole derivatives are known to interact with various signaling pathways, making them attractive candidates for drug development. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by some imidazole derivatives and a general experimental workflow for their purification.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazole derivative.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Bifonazole synthesis - chemicalbook [chemicalbook.com]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google Patents [patents.google.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols for 1-(4-Methoxybenzyl)-1H-imidazole in Organic Synthesis Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxybenzyl)-1H-imidazole is a versatile building block in organic synthesis, primarily utilized as a precursor to N-heterocyclic carbene (NHC) ligands. These ligands form highly stable and catalytically active complexes with transition metals, particularly palladium. The resulting catalysts are instrumental in a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients. The 4-methoxybenzyl group on the imidazole nitrogen allows for fine-tuning of the electronic and steric properties of the corresponding NHC ligand, influencing the efficacy and selectivity of the catalytic process.
This document provides detailed application notes and experimental protocols for the use of this compound in the formation of a palladium-NHC catalyst and its subsequent application in the Mizoroki-Heck cross-coupling reaction.
Application: Precursor to N-Heterocyclic Carbene (NHC) Ligands for Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as a readily available starting material for the synthesis of imidazolium salts, which are the direct precursors to NHC ligands. The in-situ generation of the NHC-palladium catalyst from the imidazolium salt is a common and efficient strategy in organic synthesis.
Key Catalytic Application: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. Palladium-NHC complexes derived from this compound are effective catalysts for this transformation, offering high yields and stability.
Reaction Scheme:
Where Ar-X is an aryl halide and the Pd-NHC catalyst is generated from a precursor synthesized from this compound.
Data Presentation
The following table summarizes representative quantitative data for a Mizoroki-Heck reaction catalyzed by an in situ generated palladium-NHC complex. The data is based on typical results reported in the literature for similar catalytic systems.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 120 | 12 | 92 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | NaOAc | DMF | 110 | 10 | 88 |
| 3 | 1-Bromonaphthalene | Styrene | K₂CO₃ | DMF/H₂O | 120 | 14 | 95 |
| 4 | 4-Bromobenzonitrile | n-Butyl acrylate | K₂CO₃ | DMF/H₂O | 120 | 12 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methoxybenzyl)-3-methyl-1H-imidazolium Chloride
This protocol describes the synthesis of the imidazolium salt, the direct precursor to the NHC ligand.
Materials:
-
This compound
-
Methyl iodide
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add methyl iodide (1.2 eq).
-
Stir the reaction mixture at reflux for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield 1-(4-Methoxybenzyl)-3-methyl-1H-imidazolium iodide.
-
For the chloride salt, an anion exchange can be performed using a suitable chloride source (e.g., silver chloride).
Protocol 2: In Situ Generation of Pd-NHC Catalyst and Mizoroki-Heck Reaction
This protocol details the in situ formation of the palladium-NHC catalyst and its immediate use in a Mizoroki-Heck cross-coupling reaction.[1]
Materials:
-
1-(4-Methoxybenzyl)-3-methyl-1H-imidazolium chloride (NHC precursor)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., 4-Bromoacetophenone)
-
Alkene (e.g., Styrene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), 1-(4-Methoxybenzyl)-3-methyl-1H-imidazolium chloride (0.02 mmol, 2 mol%), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add a mixture of DMF and water (1:1, 6 mL) to the reaction vessel.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of a 1 M aqueous HCl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizations
Logical Workflow for NHC-Catalyzed Mizoroki-Heck Reaction
Caption: Workflow for the synthesis of the NHC precursor and the subsequent Mizoroki-Heck catalytic cycle.
Signaling Pathway of Palladium-NHC Catalysis
References
Application Note: In Vitro Assay Protocol for Antifungal Activity of Imidazole Compounds
Abstract
This document provides detailed protocols for determining the in vitro antifungal activity of imidazole compounds. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay for determining the Minimum Fungicidal Concentration (MFC). These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This application note includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the mechanism of action and experimental workflow to assist researchers in the accurate evaluation of novel imidazole-based antifungal agents.
Introduction
Imidazole antifungals are a significant class of synthetic antimicrobial agents used to treat a wide variety of fungal infections. Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, altered membrane permeability, and ultimately, the inhibition of fungal growth or cell death.[1][3]
Accurate and reproducible in vitro susceptibility testing is crucial for the discovery and development of new antifungal drugs. The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent against a specific fungal isolate.[4] The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism.[5] Following MIC determination, the MFC can be established to assess whether the compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect. The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[6][7]
This application note provides a step-by-step guide for performing these essential in vitro assays to evaluate the antifungal efficacy of imidazole compounds.
Mechanism of Action of Imidazole Antifungals
Imidazole compounds exert their antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Caption: Mechanism of action of imidazole antifungal compounds.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is harmonized with the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[8][9]
Materials and Reagents:
-
Test imidazole compounds
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the imidazole compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock solution.
-
-
Preparation of Fungal Inoculum:
-
For yeasts, culture the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For filamentous fungi, grow the isolate on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[4]
-
Prepare a final inoculum suspension by diluting the adjusted stock in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the microtiter plate wells.[4]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the highest concentration of the imidazole compound (in RPMI-1640) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in 100 µL of varying drug concentrations in each well.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the imidazole compound at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[9] For filamentous fungi, the endpoint is often complete visual inhibition.[11]
-
The MIC can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC has been established.
Materials:
-
MIC plates from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates or other suitable growth medium
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
From each well of the MIC plate that shows no visible growth (or significant inhibition), and from the growth control well, take a 10-20 µL aliquot.[10][12]
-
Spot-inoculate the aliquot onto a labeled section of an SDA plate.
-
Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the spot from the growth control.
-
The MFC is the lowest concentration of the imidazole compound that results in no fungal growth or a significant reduction in CFU (≥99.9%) compared to the initial inoculum count.[6][7]
Experimental Workflow Diagram
Caption: Experimental workflow for MIC and MFC determination.
Data Presentation
Quantitative data from the MIC and MFC assays should be summarized in clear and concise tables to facilitate comparison between different imidazole compounds and fungal strains.
Table 1: Example MIC and MFC Data for Imidazole Compounds against Candida albicans
| Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Imidazole A | 0.25 | 0.5 | 2 | Fungistatic |
| Imidazole B | 0.125 | >16 | >128 | Fungistatic |
| Imidazole C | 1 | 2 | 2 | Fungistatic |
| Ketoconazole | 0.06 | 0.5 | 8.3 | Fungistatic |
Table 2: Example MIC Data for Imidazole Compounds against Various Fungal Pathogens
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | A. fumigatus MIC (µg/mL) | T. rubrum MIC (µg/mL) |
| Imidazole A | 0.25 | 1 | 2 | 0.5 |
| Imidazole B | 0.125 | 0.5 | 4 | 0.25 |
| Imidazole C | 1 | 4 | 8 | 1 |
| Ketoconazole | 0.06 | 0.25 | 1 | 0.125 |
Note on Interpretation: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity. However, these interpretations can vary depending on the specific fungus and compound being tested.
Conclusion
The protocols outlined in this application note provide a standardized framework for the in vitro evaluation of the antifungal activity of imidazole compounds. Adherence to these well-established methodologies will ensure the generation of reliable and comparable data, which is essential for the identification and characterization of promising new antifungal drug candidates. The determination of both MIC and MFC values provides a comprehensive understanding of a compound's antifungal profile, distinguishing between growth-inhibitory and fungicidal effects.
References
- 1. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Imidazole Derivative Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of imidazole derivative libraries. Imidazole-based compounds are a crucial class of heterocyclic molecules known for their wide range of pharmacological activities, making them prime candidates for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.
Introduction to High-Throughput Screening (HTS) for Imidazole Libraries
HTS allows for the rapid testing of large numbers of chemical compounds against a specific biological target.[1] For imidazole derivative libraries, HTS is instrumental in identifying "hit" compounds with desired biological activities, which can then be optimized into lead compounds for drug development.[1] The general workflow for an HTS campaign involves several key stages, from assay development and validation to full library screening and hit confirmation.[2][3]
A typical HTS workflow is outlined below:
Caption: A generalized workflow for a high-throughput screening campaign.
Cell-Based High-Throughput Screening Assays
Cell-based assays are crucial for identifying compounds that modulate cellular processes in a physiologically relevant context.[4] For screening imidazole libraries, cytotoxicity assays are commonly employed, particularly in the context of anticancer drug discovery.
Anticancer Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Compound Addition:
-
Prepare serial dilutions of the imidazole derivatives in culture medium. The final concentration typically ranges from 0.01 to 100 µM.[8][9]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting cell viability against the logarithm of the compound concentration.
-
Quantitative Data: Anticancer Activity of Imidazole Derivatives (IC₅₀, µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | HepG2 (Liver) | Reference(s) |
| Imidazole-A | 0.8 | 9.96 | 0.058 | 0.21 | 0.33 | [8][10] |
| Imidazole-B | 3.26 | 1.09 | 0.021 | 7.26 | - | [8][10] |
| Imidazole-C | - | - | 2.63 | - | - | [11] |
| Compound 22 | 0.17 | 0.15 | - | 0.21 | 0.33 | [8] |
| Compound 2c | - | - | - | - | - | [9] |
| Compound 2d | - | - | - | - | - | [9] |
| Compound 23 | - | - | - | - | - | [12] |
| Compound 43 | 0.8 | 1.7 | - | - | - | [8] |
| Compound 5 | <5 | - | <5 | - | <5 | [10][11] |
Biochemical High-Throughput Screening Assays
Biochemical assays utilize purified biological molecules to identify compounds that directly interact with the target, such as enzymes or receptors. These assays are essential for understanding the mechanism of action of hit compounds.
Kinase Inhibitor Screening: Fluorescence-Based Assay
Many imidazole derivatives have been identified as potent kinase inhibitors.[10] Fluorescence-based assays are widely used for HTS of kinase inhibitors due to their high sensitivity and compatibility with automation.[13][14] One common approach is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the imidazole derivative at various concentrations.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.
-
Add 5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC₅₀ values for the active compounds.
-
Quantitative Data: Kinase Inhibitory Activity of Imidazole Derivatives (IC₅₀, nM)
| Compound ID | TAK1 | TLK2 | EGFR | VEGFR-2 | B-Raf | Reference(s) |
| Compound 54 | 2 | - | - | - | - | [15] |
| Compound 88 | - | 12 | - | - | - | [16] |
| Compound 2c | - | - | 617.33 | - | - | [9] |
| Compound 2d | - | - | 710 | - | - | [9] |
| Compound 4d | - | - | - | 247.81 (ng/mL) | 13.05 (µg/mL) | [10] |
| Compound 5 | - | - | - | 82.09 (ng/mL) | 2.38 (µg/mL) | [10] |
Antimicrobial Screening
Imidazole derivatives are well-known for their antimicrobial properties. The broth microdilution method is a standard HTS technique to determine the Minimum Inhibitory Concentration (MIC) of compounds against various microbial strains.[17][18]
Broth Microdilution Assay
Experimental Protocol: Broth Microdilution
-
Preparation of Compound Plates:
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the compound plate.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[19]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20] This can be determined visually or by measuring the optical density at 600 nm.
-
Quantitative Data: Antimicrobial Activity of Imidazole Derivatives (MIC, µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference(s) |
| HL1 | 625 | >5000 | 5000 | - | [17][21] |
| HL2 | 625 | 2500 | 2500 | - | [17][21] |
| Compound 3b | - | 128 | - | - | [22] |
| IMMD | - | Moderate | - | Good | [15] |
| IMDT | - | - | - | Good | [15] |
Signaling Pathway Diagrams
Imidazole derivatives often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and cytokines, playing a central role in inflammation and apoptosis.[23][24] Some imidazole derivatives are known to inhibit p38 MAPK.[10]
References
- 1. news-medical.net [news-medical.net]
- 2. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. protocols.io [protocols.io]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. goldbio.com [goldbio.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. researchgate.net [researchgate.net]
- 22. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Scaling Up Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for scaling up the synthesis of imidazoles, a critical heterocyclic motif in pharmaceuticals and functional materials. The following sections detail various methodologies, including traditional batch synthesis and modern intensification techniques, to guide researchers in selecting and implementing the most suitable process for their needs.
Overview of Imidazole Synthesis Methods for Scale-Up
The synthesis of the imidazole core can be achieved through various chemical transformations. For industrial and larger-scale laboratory applications, the choice of method depends on factors such as substrate scope, reaction efficiency, scalability, safety, and environmental impact. This document focuses on four key methods that have shown promise for scale-up: the Debus-Radziszewski reaction, and three process intensification technologies: continuous flow synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis.
Comparative Data of Synthesis Methodologies
The following table summarizes the key quantitative data from various imidazole synthesis methodologies to facilitate a direct comparison of their efficiencies and operating conditions.
| Method | Key Reactants | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Scale | Reference |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Lactic Acid | - | 160 | 8-24 h | ~92% | Lab Scale | [1] |
| Continuous Flow | 2-Aminopyridines, Bromopyruvic Acid | - | DMA | 100 | < 15 min | High | Gram-scale | [2][3] |
| Microwave-Assisted | Benzil, Aromatic Aldehydes, Ammonium Acetate | Cr2O3 Nanoparticles | Water | Optimized | 4-9 min | up to 97% | mmol | [4] |
| Microwave-Assisted | Benzil, Aldehydes, Ammonium Acetate | Glacial Acetic Acid | - | Optimized | 1-3 min | up to 95% | Lab Scale | [5] |
| Ultrasound-Assisted | Benzil, Aldehydes, Urea | Triphenylphosphine | Ethylene Glycol | RT | - | 80-95% | Lab Scale | [6][7] |
| Ultrasound-Assisted | Benzil, Aldehydes, Ammonium Acetate | Zirconium(IV) acetylacetonate | Ethanol | RT | 20-50 min | up to 97% | Lab Scale | [8][9] |
Note: Yields and reaction conditions are highly substrate-dependent and the values presented are based on specific examples from the cited literature. Optimization is often required for different starting materials.
Experimental Protocols
Protocol for Gram-Scale Imidazole Synthesis using Continuous Flow
This protocol describes the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids.
Materials:
-
2-Aminopyridine derivatives
-
Bromopyruvic acid
-
N,N-Dimethylacetamide (DMA)
-
Syringe pumps
-
Microreactor (e.g., 1000 µL glass chip)
-
T-mixer
-
Back pressure regulator
-
Collection vessel
-
Extraction and purification solvents (e.g., dichloromethane, water, brine)
-
Automated flash chromatography system
Experimental Workflow Diagram:
Caption: Continuous flow synthesis of imidazo[1,2-a]pyridines.
Procedure:
-
Prepare a solution of the desired 2-aminopyridine derivative in DMA.
-
Prepare a solution of bromopyruvic acid in DMA.
-
Set up the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure.
-
Set the temperature of the microreactor to 100°C.
-
Using syringe pumps, introduce the two reagent solutions into the T-mixer at controlled flow rates.
-
The combined stream flows through the heated microreactor, where the reaction occurs.
-
The product stream passes through a back pressure regulator and is collected in a suitable vessel.
-
After collection, the reaction mixture is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by automated flash chromatography to yield the pure imidazole derivative.[2]
Protocol for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is suitable for rapid, small-to-medium scale synthesis.
Materials:
-
Benzil
-
Aromatic aldehyde
-
Ammonium acetate
-
Chromium(III) oxide (Cr2O3) nanoparticles (catalyst)
-
Water
-
Microwave reactor
-
Reaction vessel (microwave-safe)
-
Standard laboratory glassware for work-up
-
Petroleum ether and ethyl acetate for TLC and purification
Experimental Workflow Diagram:
Caption: Workflow for microwave-assisted imidazole synthesis.
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ammonium acetate (3 mmol), benzil (1 mmol), and Cr2O3 nanoparticles (15 mmol) in water (2 mL).[4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 400 W for a duration of 4-9 minutes, depending on the substrate. Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate/petroleum ether (1:9).[4]
-
After the reaction is complete, cool the vessel in an ice bath to room temperature.
-
Filter the resulting solid product.
-
Wash the solid with water and dry it to obtain the crude product.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent.
Protocol for Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This method provides an energy-efficient alternative to traditional heating.
Materials:
-
Benzil
-
Aldehyde
-
Urea
-
Triphenylphosphine (PPh3) (organocatalyst)
-
Ethylene glycol (solvent)
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram:
Caption: Ultrasound-assisted synthesis of trisubstituted imidazoles.
Procedure:
-
In a suitable reaction vessel, dissolve benzil, the desired aldehyde, urea, and a catalytic amount of triphenylphosphine in ethylene glycol.[6][7]
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic irradiation at room temperature. The reaction time will vary depending on the specific substrates and the power of the ultrasound source. Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by chromatography or recrystallization to obtain the pure 2,4,5-trisubstituted imidazole.
Logic Diagram for Synthesis Optimization
The following diagram illustrates a logical workflow for optimizing the scale-up of an imidazole synthesis process. This iterative approach helps in systematically identifying the key parameters and achieving the desired yield, purity, and throughput.
Caption: Logical workflow for optimizing imidazole synthesis scale-up.
This structured approach, combining initial assessment with systematic small-scale optimization and subsequent validation at the target scale, provides a robust framework for the successful scale-up of imidazole synthesis.
References
- 1. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of 1-(4-Methoxybenzyl)-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxybenzyl)-1H-imidazole is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. The imidazole ring is a common feature in many biologically active molecules, and the 1-(4-methoxybenzyl) substituent can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides an overview of the known and potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation. While specific biological activity data for this exact compound is limited in publicly available literature, the following sections are based on the activities of structurally related imidazole derivatives.
Application Notes
The this compound core is a key pharmacophore in the development of various therapeutic agents. Its derivatives have shown promise in several key areas of medicinal chemistry:
-
Antifungal Activity: Imidazole-based compounds are well-established antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Derivatives of this compound are being explored for their potential as novel antifungal drugs.
-
Anticancer Activity: Numerous imidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of key signaling pathways involved in cell growth and proliferation, induction of apoptosis, and disruption of the cell cycle. The 1-(4-methoxybenzyl) moiety can contribute to the molecule's ability to interact with specific biological targets within cancer cells.
-
Antimycobacterial Activity: The structural motif of this compound has been utilized in the design of compounds with potential antimycobacterial activity, targeting Mycobacterium tuberculosis.[1]
Quantitative Data Summary
Table 1: Anticancer Activity of Methoxybenzyl-imidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanate | L1210 (Murine leukemia) | 0.79 | This data is for a complex derivative. |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanate | CEM (Human T-lymphocyte) | 1.6 | This data is for a complex derivative. |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde | L1210 (Murine leukemia) | 1.1 | This data is for a complex derivative. |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde | CEM (Human T-lymphocyte) | 1.3 | This data is for a complex derivative. |
Table 2: Antimicrobial Activity of Methoxybenzyl-imidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(dibenzofuran-4-yl)-1H-imidazole | Candida albicans | 4-16 | Data for a related imidazole derivative. |
| N-(dibenzothien-4-yl)-1H-imidazole | Candida albicans | 4-16 | Data for a related imidazole derivative. |
| 3-(1H-benzo[d]imidazol-1-yl)quinoline | Dermatophytes | 4-16 | Data for a related benzimidazole derivative. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the N-alkylation of imidazoles.
Materials:
-
Imidazole
-
4-Methoxybenzyl chloride
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 equivalent) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).
-
Incubate the plates for 48 or 72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.
Materials:
-
Microbial strains (e.g., Candida albicans, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Dispense 100 µL of the appropriate broth medium into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a standardized microbial inoculum and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each well.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Proposed antifungal mechanism of action for imidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Novel Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The characterization of novel imidazole derivatives is a critical step in the drug discovery and development process, ensuring the confirmation of their chemical structure, purity, and biological activity. This document provides detailed application notes and protocols for the essential techniques used in the comprehensive characterization of these compounds.
Structural Elucidation and Physicochemical Characterization
A combination of spectroscopic and crystallographic techniques is employed to unequivocally determine the structure and purity of newly synthesized imidazole derivatives.
Spectroscopic Techniques
1.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in the synthesized molecule. The characteristic vibrations of different bonds provide a molecular fingerprint of the compound.
Table 1: Typical FT-IR Absorption Frequencies for Imidazole Derivatives
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| N-H (imidazole ring) | Stretching | 3150 - 3000 (broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=N (imidazole ring) | Stretching | 1650 - 1550 |
| C=C (imidazole ring) | Stretching | 1550 - 1450 |
| C-N | Stretching | 1360 - 1250 |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dried imidazole derivative with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample holder.
-
Sample Scan: Record the spectrum of the sample from 4000 to 400 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the most powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual protons and carbon atoms.[1][2]
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for an Imidazole Scaffold
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 (imidazole) | 7.5 - 8.5 | 135 - 145 |
| H-4/H-5 (imidazole) | 7.0 - 7.5 | 115 - 125 |
| Substituent Protons | Variable (dependent on substituent) | Variable (dependent on substituent) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [3]
-
Sample Preparation: Dissolve 5-10 mg of the imidazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and splitting patterns to elucidate the molecular structure.[1]
1.1.3. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact molecular weight of the synthesized compound, which in turn allows for the determination of its elemental composition with high accuracy.[4][5]
Experimental Protocol: HRMS Analysis [4]
-
Sample Preparation: Prepare a dilute solution of the imidazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum, ensuring high mass accuracy and resolution.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and use software to calculate the elemental composition that matches the observed mass.
Crystallographic Techniques
1.2.1. Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction [7][8]
-
Crystal Growth: Grow single crystals of the imidazole derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Carefully mount a single crystal on a goniometer head.[6]
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Biological Evaluation
The biological activity of novel imidazole derivatives is assessed through a series of in vitro assays to determine their potential as therapeutic agents.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Table 3: Example Data from an MTT Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.1 |
| 50 | 45.8 ± 3.9 |
| 100 | 21.5 ± 2.7 |
Experimental Protocol: MTT Assay [9][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Table 4: Example MIC Data for an Imidazole Derivative
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
Experimental Protocol: Broth Microdilution Method for MIC Determination [14]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the imidazole derivative in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[14] Include a positive control (microorganisms with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assay
Many imidazole derivatives exert their biological effects by inhibiting specific enzymes. The following is a general protocol for an enzyme inhibition assay.
Experimental Protocol: General Enzyme Inhibition Assay [15][16]
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, substrate, and the imidazole derivative (inhibitor).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the imidazole derivative.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of novel imidazole derivatives.
Caption: Workflow for Synthesis and Characterization.
Signaling Pathways
Imidazole derivatives have been shown to modulate various signaling pathways, including the p38 MAPK and apoptosis pathways.
3.2.1. p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in apoptosis and inflammation.[17][18]
Caption: p38 MAPK Signaling Pathway Inhibition.
3.2.2. Intrinsic Apoptosis Pathway
The intrinsic pathway of apoptosis is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.[19][20]
Caption: Modulation of Intrinsic Apoptosis.
References
- 1. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. books.rsc.org [books.rsc.org]
- 4. measurlabs.com [measurlabs.com]
- 5. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. academic.oup.com [academic.oup.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for N-allylation of Imidazole using Morita-Baylis-Hillman (MBH) Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the N-allylation of imidazole and its derivatives using Morita-Baylis-Hillman (MBH) alcohols. The methodologies outlined below are based on established, catalyst-free procedures, offering a straightforward and efficient approach for the synthesis of N-allylimidazole compounds, which are significant scaffolds in medicinal chemistry.
Introduction
The Morita-Baylis-Hillman (MBH) reaction provides versatile adducts, namely MBH alcohols, which are valuable precursors for a variety of chemical transformations. The N-allylation of imidazoles using these alcohols is a key method for producing compounds with a wide range of biological activities. This protocol describes two distinct and highly regioselective procedures: a direct nucleophilic allylic substitution for cyclic MBH alcohols and an aza-Michael addition for acyclic MBH alcohols.[1][2][3]
The direct N-allylation of cyclic MBH alcohols with imidazoles can be achieved without the need for a metal catalyst or additives, proceeding efficiently in refluxing toluene with azeotropic removal of water.[1][4] In contrast, the reaction of acyclic MBH alcohols with imidazole favors an aza-Michael addition, which can be effectively promoted by the use of an additive such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2][3]
Experimental Protocols
Protocol 1: α-Regioselective N-allylation of Imidazole with Cyclic MBH Alcohols
This procedure is suitable for the direct allylic substitution of cyclic MBH alcohols with imidazole derivatives.
Materials:
-
Cyclic MBH alcohol (1.0 equiv)
-
Imidazole or substituted imidazole (2.0 equiv)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the cyclic MBH alcohol (e.g., 2 mmol, 1.0 equiv) and imidazole (e.g., 4 mmol, 2.0 equiv).[1]
-
Add a sufficient volume of toluene to immerse the reactants (e.g., 25 mL).[1]
-
Heat the reaction mixture to reflux. The azeotropic removal of water using the Dean-Stark apparatus drives the reaction to completion.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the mixture with brine and dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted imidazole.[1]
Protocol 2: Aza-Michael Addition of Imidazole to Acyclic MBH Alcohols
This procedure is designed for the conjugate addition of imidazole to acyclic MBH alcohols.
Materials:
-
Acyclic MBH alcohol (1.0 equiv)
-
Imidazole (2.0 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv)
-
Methanol or Toluene
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the acyclic MBH alcohol (e.g., 1 mmol, 1.0 equiv), imidazole (e.g., 2 mmol, 2.0 equiv), and DABCO (e.g., 1 mmol, 1.0 equiv) in methanol or toluene.[1]
-
Stir the mixture at reflux temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the solvent by rotary evaporation.
-
Add dichloromethane (CH₂Cl₂) to the residue and wash the mixture with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield the pure 1,4-adduct.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the N-allylation of various imidazoles with representative MBH alcohols.
Table 1: N-allylation of Imidazoles with Cyclic MBH Adducts [4]
| Entry | MBH Adduct | Imidazole | Product | Yield (%) | Time (h) |
| 1 | Cyclic MBH Acetate 5a | Imidazole (2a) | 6a | 82 | 24 |
| 2 | Cyclic MBH Acetate 5b | Imidazole (2a) | 6b | 65 | 24 |
| 3 | Cyclic MBH Acetate 5c | Imidazole (2a) | 6c | 87 | 24 |
| 4 | Cyclic MBH Acetate 5d | Imidazole (2a) | 6d | 69 | 24 |
| 5 | Cyclic MBH Acetate 5c | Benzimidazole (2b) | 7a | 75 | 24 |
| 6 | Cyclic MBH Alcohol 4a | Imidazole (2a) | 6a | 88 | 24 |
| 7 | Cyclic MBH Alcohol 4b | Imidazole (2a) | 6b | 80 | 24 |
| 8 | Cyclic MBH Alcohol 4a | Benzimidazole (2b) | 7b | 55 | 72 |
| 9 | Cyclic MBH Alcohol 4b | Benzimidazole (2b) | 7c | 72 | 72 |
| 10 | Cyclic MBH Alcohol 4c | Imidazole (2a) | 6c | 85 | 24 |
| 11 | Cyclic MBH Alcohol 4d | Imidazole (2a) | 6d | 60 | 72 |
| 12 | Cyclic MBH Alcohol 4d | Benzimidazole (2b) | 7d | 70 | 72 |
Table 2: Aza-Michael Addition of Imidazole to Acyclic MBH Alcohol 1a [1]
| Entry | Solvent | Additive | Yield (%) of 8a | Time (h) |
| 1 | Toluene | - | n.r. | 24 |
| 2 | Toluene | DMAP | n.r. | 24 |
| 3 | Toluene | 4 Å MS | n.r. | 24 |
| 4 | Toluene | DABCO | 84 | 10 |
| 5 | Methanol | - | 65 | 10 |
| 6 | Methanol | DABCO | 68 | 10 |
n.r. = no reaction
Visualizations
Experimental Workflow
Caption: General experimental workflows for the two main procedures.
Proposed Reaction Mechanisms
References
- 1. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beilstein Archives - Metal catalyst-free N-Allylation/alkylation of Imidazole and Benzimidazole with Morita-Baylis-Hillman (MBH) alcohols and acetates [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxybenzyl)-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Methoxybenzyl)-1H-imidazole, a key intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common method for synthesizing this compound is through the N-alkylation of imidazole with a 4-methoxybenzyl halide (typically chloride or bromide). This reaction is usually carried out in the presence of a base in a suitable organic solvent.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Key areas to investigate include the choice of base and solvent, reaction temperature, and the purity of your starting materials. Incomplete deprotonation of imidazole, side reactions involving the alkylating agent, or suboptimal reaction kinetics can all contribute to a reduced yield. For instance, some reaction conditions have been reported to result in yields as low as 9% for similar compounds. Optimization of these parameters is crucial for improving the outcome.
Q3: I am getting a mixture of products. What could be the reason?
If you are using a substituted imidazole as your starting material, you may be facing issues with regioselectivity. The imidazole ring has two nitrogen atoms (N-1 and N-3) that can potentially be alkylated. The formation of a mixture of regioisomers is a common challenge in the N-alkylation of unsymmetrical imidazoles. The substitution pattern is influenced by both steric and electronic effects of the substituents on the imidazole ring and the nature of the alkylating agent.
Q4: What is the best method to purify the final product?
Purification of this compound is typically achieved through column chromatography on silica gel or recrystallization. The choice of method will depend on the nature of the impurities. Recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, can be effective if the product is a solid and the impurities have different solubilities. Column chromatography offers a more versatile approach for separating the desired product from side products and unreacted starting materials.
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation of Imidazole | The choice of base is critical for the complete deprotonation of imidazole to form the more nucleophilic imidazolide anion. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are often more effective than weaker bases like potassium carbonate (K2CO3). |
| Suboptimal Solvent Choice | The reaction solvent influences the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF and acetonitrile are commonly used and often give good results. In some cases, a biphasic system or the use of phase-transfer catalysts can be beneficial. |
| Inappropriate Reaction Temperature | The reaction temperature affects the rate of the reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the reactants. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC. Heating to 60-80 °C is often employed to drive the reaction to completion. |
| Degradation of 4-Methoxybenzyl Halide | 4-Methoxybenzyl halides can be susceptible to hydrolysis or other degradation pathways, especially in the presence of moisture or certain nucleophiles. Ensure that your starting material is pure and the reaction is carried out under anhydrous conditions, particularly when using strong bases like NaH. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Over-alkylation (Dialkylation) | In some cases, the product imidazole can be further alkylated to form a quaternary imidazolium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period. Use a stoichiometric amount or a slight excess of imidazole relative to the 4-methoxybenzyl halide. |
| Side Reactions of the Alkylating Agent | 4-Methoxybenzyl halides can undergo self-condensation or react with the solvent or other nucleophiles present in the reaction mixture. Using controlled addition of the alkylating agent and maintaining an appropriate temperature can help minimize these side reactions. |
Experimental Protocols
Representative Protocol for N-Alkylation of Imidazole
This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
Imidazole
-
4-Methoxybenzyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq).
-
Deprotonation: Add anhydrous DMF to dissolve the imidazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 4-methoxybenzyl chloride (1.05 eq) in anhydrous DMF dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
Troubleshooting regioselectivity in N-alkylation of unsymmetrical imidazoles
Welcome to the technical support center for troubleshooting regioselectivity in the N-alkylation of unsymmetrical imidazoles. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and experimental protocols to help you achieve the desired N-1 or N-3 isomer of your imidazole derivative.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles often challenging?
When an unsymmetrical imidazole is deprotonated, the resulting imidazolide anion is an ambident nucleophile. The negative charge is delocalized across both nitrogen atoms (N-1 and N-3), meaning that alkylation can theoretically occur at either nitrogen, often leading to a mixture of regioisomers.[1] The final product ratio is highly sensitive to a variety of factors, including steric hindrance, electronic effects of substituents, and reaction conditions.[2]
Q2: What are the primary factors that control the regioselectivity of N-alkylation?
The regiochemical outcome of the N-alkylation of unsymmetrical imidazoles is primarily governed by a combination of steric, electronic, and medium effects.[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen (proximate N). This directs the alkylation to the more distant nitrogen (remote N), which is less deactivated.[2]
-
Steric Effects: Bulky substituents on the imidazole ring or a bulky incoming alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2] This effect becomes more pronounced as the size of either the substituent or the electrophile increases.[2]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the product ratio. For instance, different solvents can stabilize one tautomer or transition state over another, and temperature can affect the thermodynamic versus kinetic control of the reaction.[3][4]
Q3: I have an electron-withdrawing group (e.g., -NO2) at the C4 position. Which nitrogen will be alkylated?
With an electron-withdrawing group (EWG) at the C4 position, alkylation is generally favored at the N-1 position. The EWG deactivates the adjacent N-3 atom, making the N-1 atom more nucleophilic and prone to attack by the electrophile.[2] This is especially true under basic conditions where the imidazolide anion is the reacting species.[2]
Q4: How do reaction conditions like solvent and base affect the outcome?
The choice of solvent and base is critical for controlling regioselectivity.
-
Solvent: The polarity of the solvent can influence which tautomer of the imidazole is more prevalent and can stabilize charged intermediates. For example, in the alkylation of 4-nitroimidazole, using acetonitrile (CH₃CN) as a solvent with K₂CO₃ as the base has been shown to give good yields.[5]
-
Base: The strength and type of base determine the extent of deprotonation. Strong bases like sodium hydride (NaH) in an aprotic solvent like THF can favor a specific regioisomer.[3] Weaker bases like potassium carbonate (K₂CO₃) are also commonly used and can provide good selectivity depending on the substrate and solvent.[5][6] Phase-transfer catalysis (PTC) has also been employed to achieve selective N-alkylation.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues with regioselectivity.
Problem: Poor or no regioselectivity, resulting in a mixture of N-1 and N-3 alkylated isomers.
Below is a decision-making workflow to help you optimize your reaction for the desired regioisomer.
Caption: Troubleshooting decision workflow for regioselective N-alkylation.
Quantitative Data Summary
The regioselectivity of N-alkylation is highly dependent on the specific substrate and reaction conditions. Below is a summary of results for the alkylation of 4-nitroimidazole, demonstrating how changes in conditions can affect product yield.
Table 1: Influence of Reaction Conditions on the Alkylation of 4-Nitroimidazole [5][8]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Ethyl Bromoacetate | K₂CO₃ | CH₃CN | 60 | 1-Ethoxycarbonylmethyl-4-nitroimidazole | 85 |
| Ethyl Bromoacetate | K₂CO₃ | DMSO | 60 | 1-Ethoxycarbonylmethyl-4-nitroimidazole | 72 |
| Ethyl Bromoacetate | KOH | CH₃CN | 60 | 1-Ethoxycarbonylmethyl-4-nitroimidazole | 28 |
| Benzyl Bromide | K₂CO₃ | CH₃CN | 60 | 1-Benzyl-4-nitroimidazole | 82 |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 1-Benzyl-4-nitroimidazole | 75 |
| Propargyl Bromide | K₂CO₃ | CH₃CN | 60 | 1-Propargyl-4-nitroimidazole | 78 |
| Allyl Bromide | K₂CO₃ | CH₃CN | 60 | 1-Allyl-4-nitroimidazole | 75 |
Data extracted from studies on 4-nitroimidazole, where alkylation is highly regioselective for the N-1 position due to strong electronic effects.[5][8] The data shows that for this substrate, K₂CO₃ in acetonitrile at 60°C provides consistently high yields.[5]
Advanced Strategy: Using Protecting Groups
When steric and electronic factors are insufficient to achieve the desired regioselectivity, a protecting group strategy can provide complete control. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example.[9]
Caption: Workflow for regioselective N-alkylation using a protecting group strategy.
This "trans-N-alkylation" approach involves protecting one nitrogen, forcing alkylation to occur at the other, and then removing the protecting group to yield the desired, often sterically hindered, isomer.[9]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4-Nitroimidazole
This protocol is adapted from a reported regioselective synthesis.[5]
Materials:
-
4-Nitroimidazole
-
Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (2.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the disappearance of the starting material, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography (e.g., using a gradient of hexane/ethyl acetate) to obtain the pure N-alkylated product.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific substrates and consult relevant safety data sheets (SDS) before commencing any experimental work.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazole Ring Formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazole ring? A1: Several methods are widely used for imidazole synthesis. The most classic are the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and the Van Leusen Imidazole Synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldimine.[1][2] Modern approaches often involve one-pot, multi-component reactions catalyzed by various agents, including Lewis acids, nanoparticles, and ionic liquids, to produce highly substituted imidazoles in excellent yields.[3][4]
Q2: Which factors most significantly influence the yield of imidazole ring formation? A2: Studies, including Design of Experiments (DOE), have shown that the choice and amount of catalyst (or ammonia source like ammonium acetate) and the reaction temperature are typically the most critical factors affecting the reaction yield.[5] Other parameters like solvent, reaction time, and the electronic nature of the substituents on the starting materials also play a significant role.[5][6]
Q3: How can I minimize the formation of byproducts, such as oxazoles? A3: Oxazole formation is a common side reaction, especially when starting from halo ketones.[7] To minimize this, using a large excess of the amine or ammonia source is recommended. The choice of solvent is also crucial; for reactions involving salts, ensuring adequate solubility of all reactants can improve the yield of the desired imidazole.[7]
Q4: What are the advantages of using microwave-assisted synthesis for imidazole formation? A4: Microwave-assisted reactions offer several benefits, including significantly reduced reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods.[8][9] This technique is particularly effective for multi-component reactions, enabling the efficient synthesis of polysubstituted imidazoles.[3][8]
Q5: How do I choose an appropriate catalyst for my reaction? A5: The choice of catalyst depends on the specific imidazole synthesis route. For multi-component reactions involving benzil, aldehydes, and an ammonium source, a wide range of catalysts have proven effective. These include:
-
Lewis acids: ZnCl₂, FeCl₃, and various metal triflates.[3][10]
-
Heterogeneous catalysts: Cr₂O₃, Co₃O₄, and other metal oxide nanoparticles offer high efficiency and easy recovery.[6][8]
-
Organocatalysts: Proline-derived catalysts and triphenylphosphine have also been used.[4][10] The catalyst should be selected based on substrate compatibility, desired reaction conditions (e.g., solvent-free, aqueous media), and ease of workup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Citation |
| Low or No Product Yield | 1. Inappropriate reaction temperature. 2. Incorrect stoichiometry of reactants. 3. Ineffective catalyst or ammonia source. 4. Poor solubility of starting materials. 5. Decomposition of starting materials or product. | 1. Optimize temperature. A Design of Experiments (DOE) approach can identify the optimal range. 2. Vary the molar equivalents of the ammonia source (e.g., ammonium acetate) and other reactants. 3. Screen different catalysts (e.g., Lewis acids, heterogeneous catalysts). Consider using ammonium chloride as an alternative catalyst. 4. Select a solvent that dissolves all reactants. Glycerol has been shown to be an effective green solvent. 5. Check the stability of your starting materials under the reaction conditions. Consider milder conditions or shorter reaction times. | [5][11][12] |
| Formation of Multiple Products | 1. Competing side reactions (e.g., oxazole formation). 2. Lack of regioselectivity. | 1. Use a large excess of the amine/ammonia source. 2. Modify the substituents on the starting materials to direct the regioselectivity. The development of novel methods often focuses on achieving regiocontrolled synthesis. | [7][10] |
| Difficult Product Purification | 1. Excess unreacted starting materials. 2. Byproducts with similar polarity to the product (e.g., triphenylphosphine oxide). 3. Residual catalyst. | 1. For excess imidazole, an acidic wash (e.g., dilute HCl) can protonate and move it to the aqueous layer. 2. To remove triphenylphosphine oxide, concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane or hexane, then filter over a silica plug. 3. If using a heterogeneous catalyst, it can often be removed by simple filtration. For soluble catalysts, aqueous washes (e.g., with sat. NH₄Cl for copper salts) may be effective. | [13][14] |
| Reaction Fails to Start | 1. Catalyst deactivation. 2. Presence of inhibitors (e.g., water, when not used as a solvent). | 1. Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if required). 2. Use anhydrous solvents and reagents unless the protocol specifies aqueous conditions. | [4][8] |
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Key Parameters on Imidazole Synthesis Yield
Based on a Design of Experiments (DOE) study for the conversion of a malonate derivative to a phenyl imidazole propanoate.
| Parameter | Range Studied | Effect on Yield | Conclusion |
| Ammonium Acetate | 5 - 25 mole equivalents | Highly Significant | Increasing the amount significantly boosts yield. |
| Reaction Temperature | 50 - 90 °C | Highly Significant | Higher temperatures favor the reaction, leading to increased yield. |
| Toluene (Solvent) | 3 - 15 volumes | Negligible | A slight increase in yield (~5%) was observed with more solvent, but the effect is minor. |
| Reaction Time | 1 - 10 hours | Insignificant | Increasing the time from 1 to 10 hours resulted in only a minor yield increase (~6%). |
| Data summarized from a study that successfully improved yield from 35% to 87%.[5] |
Table 2: Comparison of Catalysts for 2,4,5-Trisubstituted Imidazole Synthesis
Typical reaction: Benzil, an aromatic aldehyde, and ammonium acetate.
| Catalyst | Conditions | Yield Range | Advantages | Citation |
| Cr₂O₃ Nanoparticles | Microwave, H₂O | 60 - 87% | High efficiency, short reaction time, reusable catalyst. | [8] |
| Co₃O₄ Nanoparticles | Ultrasonic irradiation | High | High yields, short reaction times, reusable catalyst. | [6] |
| Silicotungstic Acid | Reflux, Ethanol | up to 94% | High yields with optimal catalyst loading (7.5 mol%). | [15] |
| Pivalic Acid (PivOH) | 140 °C, DMSO/H₂O | Good to Excellent | Metal-free conditions. | [16] |
| Urea-ZnCl₂ | Deep Eutectic Solvent | Very Good | Efficiently catalyzes the reaction of dicarbonyls, aldehydes, and ammonium acetate. | [3] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles using a Heterogeneous Catalyst
This protocol is a general representation based on methods using catalysts like metal oxide nanoparticles.[6][8]
-
Reactant Mixture: In a round-bottom flask, combine benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0-4.0 mmol).
-
Catalyst and Solvent: Add the catalyst (e.g., Cr₂O₃ or Co₃O₄ nanoparticles, 5-10 mol%) and the chosen solvent (e.g., ethanol or water, 5-10 mL).
-
Reaction Conditions:
-
Conventional Heating: Reflux the mixture with stirring for the time specified by the chosen catalyst (typically 1-4 hours).
-
Microwave/Ultrasound: If using microwave irradiation or ultrasonication, place the sealed reaction vessel in the respective apparatus and run at the specified power and temperature for a shorter duration (typically 5-20 minutes).
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration.
-
If the product is soluble, recover the heterogeneous catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
Visualizations
Workflow for Reaction Condition Optimization
Caption: A workflow for optimizing reaction conditions using a Design of Experiments (DOE) approach.
Simplified Debus-Radziszewski Reaction Pathway
Caption: Simplified mechanism for the formation of the imidazole ring via the Debus-Radziszewski synthesis.
Troubleshooting Flowchart for Low Reaction Yield
Caption: A decision-making flowchart for troubleshooting low yields in imidazole synthesis.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. ijprajournal.com [ijprajournal.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing By-Product Formation in the Debus-Radziszewski Imidazole Synthesis
Welcome to the technical support center for the Debus-Radziszewski imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing the formation of unwanted by-products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Debus-Radziszewski imidazole synthesis and provides actionable solutions.
Q1: My reaction is resulting in a low yield of the desired imidazole product. What are the common by-products I should be looking for?
A1: Low yields in the Debus-Radziszewski synthesis are often attributed to the formation of specific by-products. The two most commonly reported side products are:
-
Oxazoles: These can form through a competing reaction pathway.[1]
-
Products from a Reverse Aldol Condensation: This side reaction can lead to the decomposition of reactants or intermediates.[1]
Identifying these by-products through analytical techniques such as NMR, LC-MS, or GC-MS can help in diagnosing the issue and refining the reaction conditions.
Q2: How can I minimize the formation of oxazole by-products?
A2: The formation of oxazole by-products is a known issue in the Debus-Radziszewski synthesis.[1] Here are some strategies to suppress this side reaction:
-
Choice of Ammonia Source: Using ammonium acetate as the ammonia source is often preferred as it can help to buffer the reaction and favor the imidazole pathway.
-
Catalyst Selection: The use of specific catalysts can significantly improve the selectivity for imidazole formation. For instance, boric acid in aqueous media under ultrasound irradiation has been shown to produce quantitative yields of the desired imidazole, which inherently minimizes by-product formation.[2]
-
Reaction Conditions: Optimizing the temperature and reaction time is crucial. High temperatures and prolonged reaction times can sometimes favor by-product formation.
Q3: I suspect a reverse aldol condensation is occurring. How can I prevent this?
A3: The reverse aldol condensation is a potential side reaction that can reduce the yield of your desired product.[1] To minimize this, consider the following:
-
Temperature Control: Running the reaction at a lower temperature can often suppress the retro-aldol pathway.
-
Use of Catalysts: Certain catalysts can accelerate the desired imidazole formation, outcompeting the reverse aldol reaction. For example, catalysts like silicotungstic acid have been used to achieve high yields, suggesting a reduction in side reactions.[2]
-
Modern Synthesis Techniques: Employing microwave irradiation or ultrasound can often lead to faster reaction times and higher yields, reducing the opportunity for side reactions like the reverse aldol condensation to occur.[3][4]
Q4: My reaction is sluggish and requires long reaction times, which I believe is contributing to by-product formation. How can I accelerate the reaction?
A4: Long reaction times can indeed lead to the formation of degradation products and other by-products. Several modern techniques can be employed to significantly reduce reaction times and improve yields:
-
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[5][6] Solvent-free microwave-assisted synthesis is also an environmentally friendly option.[5][7]
-
Ultrasound Irradiation: Sonication can enhance reaction rates and yields.[3][4] For example, ultrasound-assisted synthesis of 2,4,5-triaryl-1H-imidazoles using boric acid as a catalyst in aqueous media can lead to quantitative yields in 40 to 70 minutes.[2]
Q5: What are some recommended "green" or environmentally friendly approaches to minimize by-products and improve the overall process?
A5: Green chemistry principles can be effectively applied to the Debus-Radziszewski synthesis to improve safety and efficiency while minimizing waste. Consider these approaches:
-
Solvent-Free Reactions: Performing the reaction under solvent-free conditions, often facilitated by microwave irradiation, eliminates the need for potentially hazardous organic solvents.[5][7]
-
Use of Water as a Solvent: Aqueous media, especially when combined with ultrasound and a suitable catalyst like boric acid, can be a highly effective and environmentally benign solvent system.[2]
-
Catalytic Approaches: Utilizing reusable catalysts, such as nano-magnesium aluminate spinel or CoFe2O4 nanoparticles, can reduce waste and improve the atom economy of the reaction.[3]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies to allow for easy comparison of different approaches to the Debus-Radziszewski synthesis.
Table 1: Effect of Catalyst on Yield in Conventional Synthesis
| Catalyst | Aldehyde | Dicarbonyl | Yield (%) | Reference |
| 7.5% Silicotungstic Acid | Aromatic Aldehydes | Benzil/Benzoin | 94 | [2] |
| DABCO | Benzaldehyde | Benzil | 92 | [2] |
| Lactic Acid | Aromatic Aldehydes | Benzil | 92 | [2] |
| Urea-ZnCl2 | Aromatic Aldehydes | Dicarbonyl compound | 99 | [2] |
Table 2: Comparison of Conventional Heating, Microwave, and Ultrasound Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Acetic Acid | 1-2 hours | Lower Yields | [8] |
| Microwave Irradiation | None | Solvent-Free | 30-60 sec | Good to Excellent | [9] |
| Ultrasound Irradiation | Boric Acid (5 mol%) | Aqueous Media | 40-70 min | Quantitative | [2] |
| Ultrasound Irradiation | Nano-MgAl2O4 | None | Not specified | up to 98 | [3] |
| Ultrasound Irradiation | CoFe2O4 NPs | None | 20 min | up to 95 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Ultrasound-Assisted Synthesis of 2,4,5-Triaryl-1H-Imidazoles using Boric Acid [2]
-
Reactant Mixture: In a suitable reaction vessel, combine benzil or benzoin (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2 mmol), and boric acid (5 mol%).
-
Solvent: Add 10 mL of water to the mixture.
-
Sonication: Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 40 to 70 minutes.
-
Work-up: After completion of the reaction (monitored by TLC), collect the solid product by filtration.
-
Purification: Wash the solid product with water and then recrystallize from ethanol to obtain the pure 2,4,5-triaryl-1H-imidazole.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [9]
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1 mmol), cyanoacetamide (1 mmol), and a catalytic amount of ammonium acetate.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 160-320 watts for 30-60 seconds.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Purification: Recrystallize the resulting solid mass from a mixture of ethyl acetate and n-hexane to yield the pure product.
Mandatory Visualizations
The following diagrams illustrate key pathways and logical relationships in the Debus-Radziszewski synthesis to aid in troubleshooting.
Caption: Reaction pathway of the Debus-Radziszewski synthesis and potential side reactions.
Caption: A logical workflow for troubleshooting low yields in the Debus-Radziszewski synthesis.
References
- 1. scribd.com [scribd.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 7. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening | MDPI [mdpi.com]
- 8. Debus-Radziszewski imidazole synthesis [quicknode.quicknode-ipfs.com]
- 9. oatext.com [oatext.com]
Technical Support Center: Purification of Polar Imidazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar imidazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar imidazole compounds difficult to purify?
Polar imidazole compounds present unique purification challenges due to their inherent properties:
-
High Polarity: Their polar nature leads to strong interactions with polar stationary phases like silica gel, often resulting in poor peak shape, tailing, and sometimes irreversible binding. Conversely, they exhibit weak retention on traditional reversed-phase (C18) columns, eluting quickly and providing little separation.[1][2][3]
-
Basicity: The imidazole ring contains a basic nitrogen atom (pKa of the protonated form is ~7), which can interact with acidic silanol groups on silica surfaces, leading to peak tailing.[1][4][5]
-
High Water Solubility: Their good solubility in water can make extraction and concentration steps challenging.[6][7]
Q2: What are the most common issues encountered during the purification of polar imidazoles?
Common issues include:
-
Peak Tailing/Streaking: This is often observed in both normal-phase and reverse-phase chromatography due to strong interactions with the stationary phase.[1][4][5][8]
-
Poor Retention in Reversed-Phase HPLC: The high polarity of these compounds leads to their rapid elution with the solvent front, resulting in inadequate separation.[3][9][10]
-
Irreversible Adsorption on Silica Gel: Strong binding to the silica stationary phase can lead to low recovery of the target compound.
-
Co-elution with Impurities: Due to poor retention or peak tailing, polar impurities often co-elute with the target compound.
-
Compound Instability: Some imidazole derivatives can be sensitive to acidic or basic conditions used in the mobile phase, leading to degradation.[7]
Q3: What are the recommended chromatographic techniques for purifying polar imidazole compounds?
Several techniques can be employed, with the choice depending on the specific properties of the compound and the impurities:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][9]
-
Reversed-Phase HPLC with Modifications: While standard C18 columns are often unsuitable, specialized polar-embedded or polar-endcapped C18 columns can provide better retention. Using ion-pairing reagents or operating at an appropriate pH to suppress the ionization of the imidazole ring can also improve separation.[10][11]
-
Ion-Exchange Chromatography (IEC): This technique is suitable for imidazole compounds that carry a net charge. Anion-exchange chromatography can be used for deprotonated imidazoles (at high pH), while cation-exchange chromatography is effective for protonated imidazoles (at low pH).[12][13][14][15]
-
Normal-Phase Chromatography with Additives: Using a modified mobile phase containing a small amount of a basic additive like triethylamine (TEA) or ammonia can help to mask the acidic silanol groups on the silica surface and reduce peak tailing.[8]
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC
Detailed Steps:
-
Verify System and Column Integrity:
-
Column Check: Inspect the column for voids or blockages at the inlet frit. Reversing and flushing the column (if permissible by the manufacturer) can sometimes resolve blockages.[1][4]
-
System Check: Ensure all connections are secure and minimize dead volume. Leaks or poorly fitted connections can contribute to peak distortion.[8]
-
-
Mobile Phase Optimization:
-
pH Adjustment: For basic imidazole compounds, operating at a lower pH (e.g., pH < 4) will ensure the compound is fully protonated and reduces interactions with deprotonated silanols. Conversely, at a higher pH (e.g., pH > 9, if the column allows), the silanol groups are deprotonated but the basic compound may be neutral, which can also reduce tailing.[1]
-
Additive Inclusion: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can saturate the active silanol sites on the silica gel, thus minimizing their interaction with the basic imidazole compound.[8]
-
Buffer Concentration: In reversed-phase and HILIC, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help to mask residual silanol interactions and improve peak shape.[4]
-
-
Stationary Phase Selection:
Issue 2: Poor Retention in Reversed-Phase HPLC
Detailed Steps:
-
Modify Mobile Phase Composition:
-
Decrease Organic Solvent Percentage: Reduce the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases the polarity of the mobile phase, leading to stronger interactions of the polar analyte with the nonpolar stationary phase.
-
Use Ion-Pairing Reagents: For ionizable imidazole compounds, adding an ion-pairing reagent to the mobile phase can enhance retention. For protonated (cationic) imidazoles, an anionic ion-pairing reagent like trifluoroacetic acid (TFA) or an alkyl sulfonate can be used.[10]
-
-
Select an Appropriate Stationary Phase:
-
Polar-Modified Reversed-Phase Columns: Utilize columns with polar-embedded or polar-endcapped stationary phases. These columns are designed to provide better retention for polar analytes compared to traditional C18 columns.
-
Switch to HILIC: For very polar imidazole compounds that are still not adequately retained, HILIC is the recommended alternative.[9]
-
Data Presentation
Table 1: Influence of Mobile Phase pH on the Retention of a Basic Imidazole Compound (pKa ~7) in Reversed-Phase HPLC
| Mobile Phase pH | Imidazole Charge State | Interaction with C18 | Expected Retention |
| < 5 | Cationic (+) | Weak (hydrophilic) | Very Low |
| 7 (approx. pKa) | Mixture of Neutral & Cationic | Moderate | Moderate |
| > 9 | Neutral | Stronger (more hydrophobic) | Higher |
Table 2: Comparison of Chromatographic Techniques for Polar Imidazole Purification
| Technique | Stationary Phase | Mobile Phase | Principle | Best Suited For |
| Reversed-Phase (RP) | Nonpolar (e.g., C18) | Polar (e.g., Water/ACN) | Hydrophobic interactions | Less polar imidazole derivatives |
| HILIC | Polar (e.g., Silica, Diol) | Apolar (e.g., high % ACN) | Partitioning into a water-enriched layer on the stationary phase | Highly polar and hydrophilic imidazoles |
| Ion-Exchange (IEC) | Charged (Anionic or Cationic) | Aqueous buffer with salt gradient | Electrostatic interactions | Charged imidazole compounds |
| Normal-Phase (NP) | Polar (e.g., Silica) | Nonpolar (e.g., Hexane/EtOAc) with basic additive | Adsorption | Moderately polar imidazoles, separation of isomers |
Experimental Protocols
General Protocol for HILIC Purification
-
Column Selection: Choose a HILIC column (e.g., bare silica, diol, or amine-functionalized).
-
Mobile Phase Preparation:
-
Aqueous Component (Solvent A): Prepare a buffer solution (e.g., 10-20 mM ammonium formate or ammonium acetate) in water. Adjust the pH as needed (typically between 3 and 6).
-
Organic Component (Solvent B): Use HPLC-grade acetonitrile.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (typically 95-98% Solvent B) for at least 10-15 column volumes, or until a stable baseline is achieved. HILIC columns may require longer equilibration times than reversed-phase columns.[16]
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion. A mixture of 75% acetonitrile and 25% methanol is often a good starting point for polar analytes.[16][17] Filter the sample through a 0.22 µm or 0.45 µm filter.
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and run a gradient to increase the aqueous component (e.g., to 50% aqueous over 15-20 minutes).
-
Detection: Use a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Column Re-equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions.
General Protocol for Ion-Exchange Chromatography
-
Column Selection: Choose a cation-exchange column (e.g., sulfopropyl) if the imidazole is protonated (low pH) or an anion-exchange column (e.g., quaternary ammonium) if the imidazole is deprotonated (high pH).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the target molecule is charged and will bind to the column (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Elution Buffer (Buffer B): The same buffer as Buffer A but with a high salt concentration (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the eluent are the same as the buffer.
-
Sample Loading: Dissolve the sample in Buffer A and load it onto the column. The sample should be free of particulates and have low ionic strength to ensure binding.[13]
-
Washing: Wash the column with several column volumes of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound imidazole compound using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). Alternatively, a step gradient can be used.[15]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound.
General Protocol for Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which the imidazole compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[18]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.[19]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals, for example, in a vacuum oven.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. restek.com [restek.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 10. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. conductscience.com [conductscience.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 16. waters.com [waters.com]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. community.wvu.edu [community.wvu.edu]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Efficient N-Arylation of Imidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of imidazoles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My N-arylation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in N-arylation of imidazoles can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction. For palladium-based catalysts, imidazole itself can act as an inhibitor by coordinating to the metal center and preventing the formation of the active catalytic species.[1][2] To mitigate this, consider a pre-activation step where the palladium source and the phosphine ligand are heated together in the solvent before adding the imidazole substrate.[1][2] For copper-catalyzed reactions, precipitation of copper from the solution can lead to deactivation.[3][4] Ensure rigorous inert atmosphere conditions to prevent oxidation.
-
Incorrect Catalyst Choice: The chosen catalyst may not be suitable for your specific substrates. For electron-rich aryl chlorides, for instance, copper catalysts may show poor reactivity.[5] For sterically hindered substrates, specialized bulky ligands are often necessary for both copper and palladium systems.[6][7]
-
-
Reaction Conditions:
-
Base Selection: The choice and solubility of the base are critical. Inorganic bases like Cs₂CO₃ and K₃PO₄ can have low solubility, which can affect the reaction rate.[3][4] Stronger bases like NaOtBu may be required for less reactive aryl chlorides.[8] However, strong bases can also lead to side reactions or degradation of sensitive substrates.
-
Solvent Effects: The solvent plays a crucial role in catalyst solubility and reactivity. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used for copper-catalyzed reactions.[5][9] For palladium-catalyzed reactions, ethereal solvents like dioxane or toluene are often employed.[10][11]
-
Temperature: The reaction may require higher temperatures to proceed efficiently, especially for less reactive aryl halides like chlorides.[1] However, excessively high temperatures can lead to catalyst decomposition or side product formation. A careful optimization of the reaction temperature is recommended.
-
-
Reagent Quality:
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and dry. Water and oxygen can deactivate the catalyst. Degassing the solvent and using an inert atmosphere (e.g., nitrogen or argon) is crucial.[12]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl > F. If you are using an aryl chloride, a more active catalyst system (e.g., a palladium catalyst with a specialized ligand) may be necessary.[1]
-
Issue 2: Poor Regioselectivity with Unsymmetric Imidazoles
Question: I am trying to perform an N-arylation on a 4(5)-substituted imidazole, and I am getting a mixture of N1 and N3 isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the N-arylation of unsymmetrical imidazoles is a common challenge due to the tautomeric nature of the imidazole ring. Here are some strategies to improve selectivity:
-
Catalyst System Selection:
-
Palladium Catalysis: Palladium catalysts, particularly with bulky biarylphosphine ligands, have shown excellent N1-selectivity for the arylation of unsymmetric imidazoles.[1][2] The steric bulk of the ligand can effectively differentiate between the two nitrogen atoms of the imidazole.
-
Copper Catalysis: While copper-catalyzed methods are widely used, they can sometimes lead to mixtures of regioisomers.[1] The choice of ligand is critical in directing the regioselectivity. Phenanthroline-based ligands have been reported to provide good selectivity.[6][9]
-
-
Protecting Groups: The use of a protecting group on one of the imidazole nitrogens can direct the arylation to the other nitrogen. The (2-trimethylsilylethyl)sulfonyl (SES) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are examples that can be employed for this purpose and subsequently removed.
-
Reaction Conditions:
-
Steric Hindrance: The regioselectivity can be influenced by the steric hindrance of both the imidazole substrate and the aryl halide. A bulkier substituent on the imidazole ring or the aryl halide can favor arylation at the less sterically hindered nitrogen.
-
Issue 3: Catalyst Deactivation and Low Turnover Number
Question: My reaction starts well but then stalls, leading to incomplete conversion and a low turnover number (TON). What could be causing catalyst deactivation?
Answer:
Catalyst deactivation is a significant issue in cross-coupling reactions. The causes can be complex and depend on the specific catalytic system.
-
For Palladium Catalysts:
-
Ligand Displacement: As mentioned, imidazole substrates can displace the phosphine ligand, leading to the formation of inactive palladium complexes.[1][2][7] Pre-forming the active catalyst can circumvent this issue.
-
Formation of Palladium Black: At elevated temperatures or with certain substrates, the palladium catalyst can precipitate as palladium black, which is generally inactive. Using robust ligands that stabilize the palladium center can help prevent this.
-
P-C Bond Cleavage: In some cases, the phosphine ligand itself can undergo degradation through processes like P-C bond cleavage.[4]
-
-
For Copper Catalysts:
-
Precipitation: The active copper species can precipitate from the reaction mixture, leading to a loss of catalytic activity.[3][4] The choice of ligand and solvent can influence the solubility and stability of the copper catalyst.
-
Product Inhibition: The N-arylated imidazole product can sometimes coordinate to the copper center and inhibit the catalytic cycle.[3]
-
Inhibition by Inorganic Side Products: Inorganic salts formed during the reaction can sometimes inhibit the catalyst.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for N-arylation of imidazoles: copper or palladium?
A1: Both copper and palladium catalysts are effective for the N-arylation of imidazoles, and the choice depends on the specific requirements of the reaction.
-
Copper catalysts are generally less expensive and have been widely used in Ullmann-type couplings. They are often effective for a broad range of substrates.[5][6][9] However, they can sometimes require higher reaction temperatures and may give lower regioselectivity with unsymmetrical imidazoles.[1]
-
Palladium catalysts , particularly those based on bulky biarylphosphine ligands (Buchwald-Hartwig amination), often offer higher reactivity, milder reaction conditions, and excellent regioselectivity for unsymmetrical imidazoles.[1][2] However, palladium catalysts can be more expensive and sensitive to air and moisture.
Q2: What is the role of the ligand in the N-arylation reaction?
A2: The ligand plays a critical role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction.
-
In palladium catalysis , bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[13] They also help to prevent catalyst deactivation.[7]
-
In copper catalysis , ligands such as diamines, phenanthrolines, or β-ketones can accelerate the reaction, improve yields, and allow for milder reaction conditions compared to traditional ligand-free Ullmann reactions.[5][6][14]
Q3: How do I choose the right base for my reaction?
A3: The base is essential for deprotonating the imidazole N-H, making it nucleophilic. The choice of base depends on the pKa of the imidazole and the reactivity of the aryl halide.
-
Common bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu are frequently used.
-
For sensitive substrates: A weaker base like K₂CO₃ may be preferred to avoid side reactions.
-
For less reactive aryl halides (e.g., chlorides): A stronger base like NaOtBu is often necessary to achieve a reasonable reaction rate.[8]
-
Solubility: The solubility of the base can impact the reaction kinetics.[3][4] In some cases, using a soluble organic base may be advantageous.
Q4: Can I use aryl chlorides for the N-arylation of imidazoles?
A4: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides and iodides. To successfully couple aryl chlorides, a more active catalyst system is typically required. For palladium-catalyzed reactions, this often involves the use of specialized, highly active phosphine ligands.[1] For copper-catalyzed reactions, aryl chlorides can be challenging, especially if they are electron-rich.[5]
Quantitative Data Summary
The following tables summarize quantitative data from reported N-arylation of imidazole reactions, providing a basis for comparison of different catalyst systems.
Table 1: Comparison of Copper-Based Catalyst Systems
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Imidazole | Yield (%) | Reference |
| CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | Aryl bromides/iodides | Various imidazoles | Excellent | [5] |
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | CH₃CN | 80-150 | 3-24 | Aryl iodides/bromides | Various imidazoles | Good to Excellent | [6][9][15] |
| CuBr | Norfloxacin | K₂CO₃ | DMF | 120 | 12 | Aryl halides | Imidazole | Good to Excellent | [14] |
| Salen-Cu(II) (10) | None | NaOH | DMSO | 100 | 12 | Aryl iodides/bromides | Imidazole | Moderate to Excellent | [16] |
Table 2: Comparison of Palladium-Based Catalyst Systems
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Imidazole | Yield (%) | Reference |
| Pd₂(dba)₃ (0.5-2.5) | L1 (biaryl phosphine) (0.6-3) | K₃PO₄ | Toluene | 120 | 5-24 | Aryl bromides/chlorides/triflates | 4-substituted imidazoles | High (N1-selective) | [1][2] |
| Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (7.5) | K₂CO₃ | DMA | 120 | - | Aryl bromides/chlorides | SEM-imidazole | 72 (C5-arylation) | [8] |
| Pd/AlO(OH) NPs | None | - | H₂O/IPA | - | - | Aryl halides | Imidazole | High | [17] |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Bromide (General Procedure based on[5])
-
To an oven-dried reaction tube, add CuBr (5 mol%), the pyridin-2-yl β-ketone ligand (10 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the imidazole (1.2 equiv.), the aryl bromide (1.0 equiv.), and anhydrous DMSO via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for the time indicated by TLC or GC-MS analysis (typically 5-12 hours).
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylimidazole.
Protocol 2: Palladium-Catalyzed N1-Selective Arylation of a 4-Substituted Imidazole (General Procedure based on[1][2])
-
In a glovebox, add Pd₂(dba)₃ (0.75 mol%) and the biaryl phosphine ligand L1 (1.8 mol%) to a reaction vial.
-
Add anhydrous toluene to the vial, seal it, and heat the mixture at 120 °C for 3 minutes to pre-activate the catalyst.
-
In a separate reaction tube, add the 4-substituted imidazole (1.5 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inject the pre-activated catalyst solution into the reaction tube containing the other reagents.
-
Seal the reaction tube and heat it in an oil bath at 120 °C for 5-24 hours, monitoring the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the pure N1-arylated imidazole.
Visualizations
Caption: Catalytic cycle for the copper-catalyzed Ullmann N-arylation of imidazoles.
Caption: Catalytic cycle for the palladium-catalyzed Buchwald-Hartwig N-arylation.
Caption: Decision workflow for selecting a catalyst system for N-arylation of imidazoles.
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. biomedres.us [biomedres.us]
Technical Support Center: Stability Testing of 1-(4-Methoxybenzyl)-1H-imidazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 1-(4-Methoxybenzyl)-1H-imidazole. It offers troubleshooting advice and frequently asked questions to address potential issues during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay results for this compound show a rapid decline in potency under ambient light conditions. What could be the cause and how can I prevent this?
A: Imidazole derivatives can be susceptible to photodegradation.[1][2] The imidazole ring, in particular, can be sensitive to light, leading to the formation of degradation products.[1][2]
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments, including sample preparation and analysis, under amber or light-protectant conditions. Store all stock solutions and samples in amber vials or wrap containers with aluminum foil.
-
Photostability Study: Perform a confirmatory photostability study according to ICH Q1B guidelines. Expose the compound in both solid and solution states to a controlled light source and monitor for degradation over time.
-
Analytical Method Verification: Ensure your analytical method (e.g., HPLC) can separate the parent compound from any potential photodegradants. A photodiode array (PDA) detector can be useful to track the emergence of new peaks.
Q2: I am observing significant degradation of the compound in my formulation with a slightly basic pH. What is the likely degradation pathway?
A: Imidazole compounds can be prone to base-mediated autoxidation or hydrolysis.[1] The specific degradation pathway for this compound would need to be confirmed through structural elucidation of the degradants, but the imidazole moiety is a likely site of reaction.
Troubleshooting Steps:
-
pH Profiling: Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, 9) to determine the pH at which the compound is most stable.
-
Inert Atmosphere: If oxidation is suspected, prepare and store samples under an inert atmosphere (e.g., nitrogen or argon) to see if degradation is minimized.
-
Antioxidant Addition: For formulation development, consider the inclusion of antioxidants if oxidative degradation is confirmed.
-
Degradant Identification: Use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.
Q3: My thermal stress study at 80°C shows minimal degradation in the solid state, but significant degradation in solution. Why is there a difference?
A: It is common for compounds to be more stable in the solid crystalline state compared to in solution.[1] In solution, molecules have greater mobility, which can facilitate degradation reactions like hydrolysis or interactions with solvent molecules. The solid-state crystal lattice can provide a protective effect.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly impact stability. Test the stability in a variety of common pharmaceutical solvents to identify the most suitable one for your formulation.
-
Moisture Content: For solid-state studies, ensure the effect of humidity is also evaluated, as moisture can accelerate degradation even in the solid form.[3]
-
Forced Degradation in Solution: The results from your solution-state thermal stress study are valuable. They highlight the intrinsic instability of the molecule under these conditions and will be crucial for defining appropriate storage and handling for any liquid formulations.
Q4: I am having trouble developing a stability-indicating HPLC method. I see a loss of the main peak, but no new peaks are appearing.
A: This can occur for several reasons:
-
Degradants are not UV-active: The degradation products may not have a chromophore that absorbs at the wavelength you are monitoring.
-
Degradants are not eluting: The degradants might be highly polar and sticking to the column, or they could be non-polar and retained indefinitely.
-
Precipitation: The degradant may be insoluble in the mobile phase and precipitating on the column.
-
Formation of volatile degradants: The degradation products could be volatile and not detected by HPLC.
Troubleshooting Steps:
-
Use a PDA Detector: A Photodiode Array (PDA) detector allows you to screen a wide range of wavelengths to find a suitable wavelength for detecting the degradants.
-
Mass Spectrometry (LC-MS): An MS detector can detect compounds based on their mass-to-charge ratio, regardless of their UV absorbance. This is a powerful tool for identifying and tracking degradation products.
-
Modify Chromatographic Conditions:
-
Gradient Elution: Employ a gradient with a strong organic solvent (like acetonitrile or methanol) to ensure all components are eluted from the column.
-
Change pH of Mobile Phase: Adjusting the pH can alter the retention of ionizable compounds.
-
-
Column Flushing: After each run where you suspect non-eluting compounds, flush the column with a strong solvent to clean it.
Summary of Forced Degradation Stability Data
The following tables present hypothetical but representative data from a forced degradation study on this compound to illustrate how results should be presented.
Table 1: Stability of this compound in Solution under Various Stress Conditions
| Stress Condition | Time | Assay (%) | Total Impurities (%) | Major Degradant (%) |
| 0.1 M HCl (aq) | 24 h | 92.5 | 7.5 | 4.2 (RRT 0.85) |
| 0.1 M NaOH (aq) | 24 h | 88.1 | 11.9 | 6.8 (RRT 0.72) |
| 3% H₂O₂ (aq) | 24 h | 85.4 | 14.6 | 8.1 (RRT 0.91) |
| Heat (60°C in Water) | 7 days | 95.2 | 4.8 | 2.5 (RRT 0.88) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 91.3 | 8.7 | 5.3 (RRT 0.65) |
Table 2: Solid-State Stability of this compound
| Stress Condition | Time | Assay (%) | Total Impurities (%) | Physical Appearance |
| Heat (80°C) | 14 days | 99.1 | 0.9 | No change |
| Humidity (90% RH) | 14 days | 98.5 | 1.5 | Slight clumping |
| Photostability (ICH Q1B) | 1.2 million lux hours | 97.8 | 2.2 | Slight yellowing |
Experimental Protocols
Protocol 1: General Forced Degradation Study in Solution
Forced degradation studies are essential for understanding the chemical behavior of a molecule and for developing stability-indicating analytical methods.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 7 days. At specified time points, withdraw an aliquot and dilute for analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the reaction solvent (without the stressor) and store it at 4°C, protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
A validated HPLC method is crucial for separating the active pharmaceutical ingredient from any degradation products.[6][7]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Visualizations
Caption: General workflow for forced degradation stability testing.
Caption: Troubleshooting decision tree for analytical method issues.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpsbr.org [jpsbr.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Imidazole Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chromatographic separation of imidazole isomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of imidazole isomers, offering systematic solutions to common problems.
Question: Why am I observing poor resolution or co-elution of my imidazole isomers?
Answer:
Poor resolution is a common challenge, especially with structurally similar isomers. Here are several potential causes and solutions:
-
Inappropriate Stationary Phase: The column chemistry may not be suitable for discriminating between your isomers.
-
For Enantiomers: Ensure you are using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OJ, Chiralpak® IC), are often effective for separating imidazole enantiomers.[1][2]
-
For Positional Isomers: A high-resolution reversed-phase column (e.g., C18, C8) or a HILIC column may be necessary. Supercritical Fluid Chromatography (SFC) is also a powerful technique for isomer separations and is orthogonal to reversed-phase LC.[3]
-
-
Suboptimal Mobile Phase Composition: The solvent system is critical for achieving selectivity.
-
Normal-Phase HPLC: For chiral separations on polysaccharide-based CSPs, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol, methanol) in a non-polar solvent like hexane are crucial. Small changes in the alcohol percentage can significantly impact resolution.[1]
-
Reversed-Phase HPLC: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, as well as the pH of the buffer, can be adjusted. For basic imidazole compounds, operating at a pH where they are ionized and using an ion-pairing agent might improve retention and resolution.[4]
-
Additives: Small amounts of additives can have a profound effect. For basic analytes like many imidazoles, adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase in normal-phase chromatography can improve peak shape and resolution.[1][5]
-
-
Isocratic vs. Gradient Elution: An isocratic elution may not provide sufficient resolving power for all isomers in a mixture.
-
A gradient elution, where the mobile phase composition is changed over time, can sharpen peaks and improve the separation of isomers with different retention times.[1]
-
Question: My imidazole isomer peaks are tailing or are asymmetrical. What can I do?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.
-
Active Sites on the Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic nitrogen atoms in the imidazole ring, causing tailing.
-
Mobile Phase Additives: Add a competitor for these active sites to the mobile phase. A small amount of a basic modifier like diethylamine (DEA) in normal-phase systems or trifluoroacetic acid (TFA) in reversed-phase systems can improve peak shape.[5]
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[6]
-
-
Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Question: I'm not getting any retention of my imidazole isomers on a reversed-phase column. What's wrong?
Answer:
Imidazole and some of its simpler isomers are quite polar and may not be well-retained on traditional C18 columns.
-
Highly Polar Analytes: The analytes may be too polar for the stationary phase.
-
Alternative Chromatography Modes: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar compounds.[3] Supercritical Fluid Chromatography (SFC) is also an excellent option for retaining small polar compounds.[3]
-
Ion-Pairing Chromatography: If your imidazole is ionizable, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column.[4]
-
-
Mobile Phase Composition: The mobile phase may be too strong.
-
Solution: Increase the proportion of the aqueous component in your mobile phase to increase retention.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for imidazole isomer separation?
A1: A good starting point depends on the nature of the isomers (enantiomers vs. positional isomers).
-
For Enantiomers: Begin with a polysaccharide-based chiral column (e.g., Chiralcel® OJ). A common mobile phase to start with is a mixture of hexane and an alcohol modifier like isopropanol (e.g., 90:10 hexane:IPA). From there, you can adjust the type and percentage of the alcohol to optimize the separation.[1]
-
For Positional/Structural Isomers: Start with a high-purity reversed-phase C18 column. A good initial mobile phase is a gradient of acetonitrile and water (or a buffer like ammonium formate).[7]
Below is a general workflow for method development:
Q2: When should I consider using Gas Chromatography (GC) for imidazole isomer separation?
A2: GC can be a high-resolution alternative to HPLC, but it often requires a derivatization step to increase the volatility and thermal stability of the imidazole isomers.[8] This is particularly useful for less complex, more volatile imidazoles. Common derivatization agents include silylating agents like 1-(trimethylsilyl)imidazole (TMSIM) or acylating agents like isobutyl chloroformate.[8]
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this type of separation?
A3: SFC offers several advantages for separating imidazole isomers:
-
Speed: The low viscosity of supercritical CO2 allows for faster separations compared to HPLC.[3]
-
Efficiency: SFC can provide high-efficiency separations, which is beneficial for resolving closely related isomers.[9]
-
Orthogonality: It provides a different selectivity compared to reversed-phase HPLC, making it a powerful tool when RPLC methods fail.[3]
-
Polar Compounds: SFC is well-suited for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[3]
The following diagram illustrates the decision-making process for choosing a chromatographic technique:
Data Presentation: Solvent Systems for Imidazole Separation
The following tables summarize solvent systems used in various chromatographic methods for imidazole isomer separation.
Table 1: HPLC Solvent Systems for Chiral Separation of Imidazole Derivatives
| Stationary Phase | Mobile Phase Composition | Additive | Elution Mode | Reference |
| Chiralcel OJ | Hexane / 2-Propanol | Diethylamine (DEA) | Isocratic & Gradient | [1] |
| Chiralcel OJ | Hexane / Ethanol / Methanol | Diethylamine (DEA) | Gradient | [1] |
| Chiralpak IC | Acetonitrile / 5mM Aqueous Bicarbonate | - | Isocratic | [2] |
| AmyCoat RP | Water / Acetonitrile | Diethylamine & Acetic Acid | Isocratic | [5] |
Table 2: Solvent Systems for Achiral and General Imidazole Separation
| Technique | Stationary Phase | Mobile Phase Composition | Comments | Reference |
| HPLC | C8 | Methanol / 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | Simultaneous analysis of four imidazole drugs | [10] |
| UPLC | - | Acetonitrile / 5 mmol/L Ammonium Formate (80:20, v/v) | Isocratic elution | [7] |
| GC-MS | - | Acetonitrile, Pyridine, Anhydrous Ethanol, Isobutyl Chloroformate | Derivatization required | [8] |
| SFC | - | CO2 / Methanol | Gradient elution for isomers | [9] |
Experimental Protocols
Protocol 1: Chiral Separation of Imidazole Enantiomers using HPLC
This protocol is a general guideline based on common practices for separating imidazole enantiomers.[1]
-
System Preparation:
-
Chromatograph: HPLC system with UV detector.
-
Column: Chiralcel OJ (250 x 4.6 mm, 10 µm).
-
Mobile Phase: Prepare a mobile phase of Hexane:2-Propanol (IPA) in a 90:10 v/v ratio. Add 0.1% Diethylamine (DEA) to the final mixture.
-
Flow Rate: Set to 0.8 mL/min.
-
Temperature: Maintain column at 25°C.
-
Detection: Set UV detector to 220 nm.
-
-
Sample Preparation:
-
Dissolve the imidazole sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample (e.g., 10 µL).
-
Run the analysis. If retention times are too long or resolution is poor, consider implementing a gradient elution, for example, by increasing the percentage of the alcohol modifier over time.
-
Protocol 2: GC-MS Analysis of Imidazole Isomers with Derivatization
This protocol outlines a general procedure for the analysis of imidazoles by GC-MS, requiring a derivatization step.[8]
-
Derivatization:
-
To your sample, add the derivatization reagents in the following order: acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate.
-
The optimal amounts may need to be determined empirically but can be started based on published methods.[8]
-
Vortex the mixture and allow it to react. Heating may be required to complete the reaction.
-
-
System Preparation:
-
Chromatograph: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A suitable capillary column, such as one coated with Carbowax 20M.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start with an initial oven temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.
-
Injector: Set to a temperature appropriate for the derivatized analytes (e.g., 250°C).
-
-
Chromatographic Run:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Acquire data in full scan or selected ion monitoring (SIM) mode on the mass spectrometer. Isomer identification will be based on retention time and mass spectra.
-
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing reaction stalling in multi-step imidazole synthesis
Welcome to the technical support center for multi-step imidazole synthesis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly reaction stalling and low yields.
Frequently Asked Questions (FAQs)
Q1: My imidazole synthesis has stalled. What are the most common causes?
Reaction stalling in imidazole synthesis can typically be attributed to one or more of the following factors:
-
Purity of Starting Materials: The purity of reactants, such as the dicarbonyl compound, aldehyde, and ammonia source, is critical. Impurities can introduce side reactions that consume reagents or inhibit the catalyst. For many intermediates, a purity of at least 99% is recommended to ensure high yield and selectivity[1].
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reactant concentration plays a significant role. For instance, in some syntheses, protic solvents like methanol or ethanol may lead to sluggish reactions and low yields compared to alternatives[2].
-
Poor Reagent Solubility: If one or more of the starting materials are not fully dissolved in the chosen solvent system, the reaction will be slow or incomplete.
-
Intermediate or Product Instability: Certain imidazole derivatives or their intermediates can be unstable under the reaction or workup conditions. For example, some acylimidazoles are known to be hydrolytically unstable and can revert to starting materials, especially during purification on silica gel[3].
-
Atmospheric Contamination: Reactions sensitive to moisture or oxygen may stall if not performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: How can I effectively monitor the progress of my reaction to identify stalling early?
Regular monitoring is crucial. The most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique to qualitatively track the consumption of starting materials and the formation of the product[4]. A reaction is considered stalled if the relative intensity of the starting material spot ceases to decrease over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to monitor the concentrations of reactants and products. It is particularly useful for identifying intermediates and potential side products[5].
-
Spectroscopy (UV-Vis or NMR): If the product has a distinct chromophore or NMR signal, UV-Vis or ¹H NMR spectroscopy can be used to monitor its formation over time[6].
Q3: The yield of my Debus-Radziszewski reaction is consistently low. How can I improve it?
The Debus-Radziszewski synthesis, while versatile, is known for potential issues with poor yields and side reactions[7]. Consider the following optimization strategies:
-
Catalyst Selection: While the classic reaction can be run without a catalyst, various catalysts like silicotungstic acid or DABCO have been shown to significantly improve yields[7].
-
Microwave-Assisted Synthesis: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and often leads to better yields[7][8]. Optimized microwave methods have been shown to produce yields of over 70%[8].
-
Solvent Optimization: The choice of solvent is critical. While alcohols are common, greener solvents like glycerol have been shown to be effective and can simplify product isolation[2].
-
Controlled Reagent Addition: In some cases, the slow, dropwise addition of a key reagent can prevent side reactions and improve the conversion to the desired product[6].
Troubleshooting Guide: Addressing a Stalled Reaction
If you have confirmed your reaction has stalled, follow this systematic approach to identify and resolve the issue.
Caption: A step-by-step workflow for diagnosing and resolving a stalled imidazole synthesis reaction.
Data Presentation: Impact of Reaction Conditions
The following table summarizes data from various studies, illustrating how different synthetic conditions can affect the outcome of imidazole synthesis.
| Synthesis Type | Reactants | Catalyst/Solvent System | Method | Time | Yield (%) | Reference(s) |
| Radziszewski | Furfural, Glyoxal, NH₃ | None / Water | Conventional Heating | 4 h | 44% | [6] |
| Radziszewski | Benzil, Aldehyde, NH₄OAc | Silicotungstic acid / Ethanol | Conventional Heating | - | Good | [7] |
| Multi-component | Benzil, Aldehyde, NH₄OAc | None / Glycerol @ 90°C | Conventional Heating | 5 h | Low | [2] |
| Multi-component | Benzil, Aldehyde, NH₄OAc | None / Microwave | Microwave Irradiation | 5.7 min | >70% | [8] |
| Disubstituted Imidazole | Acetophenone, p-Tolualdehyde, NH₄OAc | HBr (cat.) / DMSO, MeOH | Conventional Heating | - | 69% | [9] |
| N-alkylation | 2-(1H-imidazol-2-yl)pyridine, 1-Bromooctadecane | NaOH / DMF | Conventional Heating | - | 35-41% | [6] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a general method for monitoring the progress of an imidazole synthesis.
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (solvent system appropriate for your compounds)
-
Capillary tubes for spotting
-
UV lamp (254 nm) or an appropriate staining solution (e.g., potassium permanganate)
-
Reaction mixture aliquots
Procedure:
-
Prepare the Eluent: Select a solvent system that provides good separation between your starting materials and the expected product (Rf value ideally between 0.2 and 0.5). A common starting point is a mixture of ethyl acetate and hexane.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of your starting material(s) and a co-spot (starting material and reaction mixture) on the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Dry the plate and visualize the spots under a UV lamp. If compounds are not UV-active, use a chemical stain.
-
Analyze: Compare the spot corresponding to your starting material in the reaction mixture lane to the starting material reference lane. A decrease in the intensity of the starting material spot and the appearance of a new spot for the product indicates the reaction is proceeding. If the starting material spot intensity remains unchanged over two or more time points, the reaction has likely stalled[4].
Protocol 2: General Procedure for Reactant Purity Assessment via HPLC
This protocol outlines a general approach to verify the purity of starting materials before beginning the synthesis.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C8 or C18)[10]
-
HPLC-grade solvents (e.g., methanol, water, acetonitrile)
-
Buffer (e.g., potassium phosphate)[10]
-
Reactant sample and a reference standard, if available
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method capable of separating your reactant from potential impurities. A mobile phase of methanol and a phosphate buffer is a common starting point for imidazole-related compounds[10]. Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., 280-310 nm)[10].
-
Sample Preparation: Accurately prepare a dilute solution of your reactant in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and run the analysis.
-
Data Interpretation: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity of your reactant by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. For reliable synthesis, a purity of >99% is often required[1].
Visualization of a Key Synthetic Pathway
The Debus-Radziszewski synthesis is a cornerstone of imidazole chemistry. The diagram below illustrates the general reaction, highlighting the key components that must come together. Stalling often occurs if any of these components are impure or if the conditions do not favor the condensation steps.
Caption: Key components and potential stalling points in the Debus-Radziszewski multi-component reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. mdpi.com [mdpi.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to avoid over-alkylation in imidazole synthesis
Welcome to the technical support center for imidazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing over-alkylation.
Troubleshooting Guide: Over-Alkylation Issues
Over-alkylation, leading to the formation of undesired quaternary imidazolium salts, is a frequent side reaction during the N-alkylation of imidazoles. This guide addresses common scenarios and provides actionable solutions.
Scenario 1: Formation of Quaternary Imidazolium Salt as the Major Product
| Question | Possible Cause | Troubleshooting Steps |
| Why am I getting the di-alkylated imidazolium salt instead of my desired mono-alkylated product? | 1. Excess Alkylating Agent: Using a high molar excess of the alkylating agent significantly increases the likelihood of the initially formed N-alkyl imidazole acting as a nucleophile and reacting further.[1] 2. High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second alkylation step to occur readily.[2] 3. Inappropriate Base/Solvent System: The choice of base and solvent can influence the reactivity of the imidazole anion and the N-alkylated intermediate. | 1. Adjust Stoichiometry: Reduce the molar ratio of the alkylating agent to the imidazole. Start with a 1:1 or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[2] 2. Lower Reaction Temperature: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it will significantly improve selectivity for mono-alkylation.[2] 3. Optimize Base and Solvent: Consider using a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH).[3][4] Non-polar or less polar aprotic solvents can sometimes disfavor the formation of the charged imidazolium salt. 4. Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period to maintain a low concentration of it in the reaction mixture. |
Scenario 2: Low Yield of Mono-Alkylated Product with Significant Starting Material Remaining
| Question | Possible Cause | Troubleshooting Steps |
| My reaction is sluggish, and I'm recovering a lot of unreacted imidazole, but I'm afraid to push it harder and cause over-alkylation. How can I improve my yield of the mono-alkylated product? | 1. Insufficient Base: The imidazole may not be fully deprotonated, leading to a low concentration of the reactive imidazolide anion. 2. Low Reactivity of Alkylating Agent: The alkylating agent (e.g., a secondary halide) may be sterically hindered or a poor electrophile.[5] 3. Inadequate Temperature: The reaction temperature may be too low for the specific combination of substrates. | 1. Choice of Base: Ensure at least one equivalent of a suitable base is used. For less reactive alkylating agents, a stronger base might be necessary, but this must be balanced with the risk of side reactions. Phase Transfer Catalysis (PTC) can be an effective method to increase the nucleophilicity of the imidazole anion under milder conditions.[5] 2. Activate the Alkylating Agent: If using an alkyl halide, consider converting it to a more reactive species like an alkyl tosylate or mesylate. 3. Controlled Heating: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC to find the optimal point where the starting material is consumed without significant formation of the di-alkylated product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in imidazole synthesis?
A1: Over-alkylation occurs because the product of the initial N-alkylation, a 1-alkylimidazole, is itself a nucleophile. The lone pair of electrons on the second nitrogen atom can attack another molecule of the alkylating agent, leading to the formation of a positively charged 1,3-dialkylimidazolium salt. This is a classic example of a reactive product competing with the starting material for the reagent.[1]
Q2: How can I achieve regioselective mono-alkylation on an unsymmetrical imidazole?
A2: Regioselectivity is a significant challenge because deprotonation of an unsymmetrical imidazole results in an anion where the negative charge is delocalized over both nitrogen atoms.[6] Several strategies can be employed to control which nitrogen is alkylated:
-
Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[7]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[7]
-
Protecting Groups: This is one of the most robust methods. A protecting group can be used to block one of the nitrogen atoms, forcing alkylation to occur at the other. A well-known strategy involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group can be directed to one nitrogen, allowing for functionalization at other positions, and can then be involved in a "trans-N-alkylation" to introduce the desired alkyl group regioselectively.[8]
Q3: Are there specific reaction conditions or methodologies known to favor mono-alkylation?
A3: Yes, several methodologies are designed to suppress over-alkylation:
-
Phase Transfer Catalysis (PTC): PTC, especially in the absence of a solvent, has been described as a useful and general method for selective N-alkylation of imidazole while avoiding quaternization.[5] This technique uses a catalyst (like a quaternary ammonium salt) to shuttle the imidazolide anion from a solid or aqueous phase into an organic phase where it reacts with the alkylating agent.
-
Vapor-Phase Alkylation: Using alcohols as alkylating agents over solid catalysts like calcined layered double hydroxides or zeolites can be highly selective for mono-alkylation.[9]
-
Use of Carbonates as Alkylating Agents: A method using dialkyl carbonates in the presence of an organic tertiary amine catalyst has been reported as a green and efficient way to achieve N1-alkylation with few byproducts.[10]
Q4: Can protecting groups help prevent over-alkylation?
A4: Absolutely. Protecting groups are a cornerstone strategy. By temporarily masking one of the reactive nitrogen atoms, they physically prevent di-alkylation. The ideal protecting group should be easy to introduce, stable under the alkylation conditions, and easy to remove cleanly afterwards.[11][12]
-
1-(1-Ethoxyethyl) group: This group is effective for protecting the imidazole nitrogen and can be removed under mild acidic conditions.[13]
-
Dialkoxymethyl group: This group can be introduced by reacting imidazole with orthoformates and is readily hydrolyzed under neutral or acidic conditions.[12]
-
SEM (2-(trimethylsilyl)ethoxymethyl) group: This group is particularly versatile as it not only prevents over-alkylation but also allows for regioselective control in subsequent reactions.[8]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Phase Transfer Catalysis (Solvent-Free)
This protocol is adapted from methodologies describing the use of PTC for selective N-alkylation.[5]
Objective: To synthesize a 1-alkylimidazole while minimizing the formation of the 1,3-dialkylimidazolium salt.
Materials:
-
Imidazole (1.0 eq)
-
Alkyl Halide (e.g., 1-bromobutane) (1.05 eq)
-
Potassium Hydroxide (KOH), powdered (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
Procedure:
-
In a round-bottom flask, thoroughly mix powdered KOH and tetrabutylammonium bromide.
-
Add the imidazole to the flask.
-
Add the alkyl halide to the mixture.
-
Stir the resulting paste vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (disappearance of the starting imidazole), add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure 1-alkylimidazole.
Protocol 2: Regioselective N-Alkylation using a Protecting Group Strategy (SEM-Trans-N-Alkylation)
This protocol outlines the conceptual steps for regioselective alkylation based on the SEM-group transposition strategy.[8]
Objective: To regioselectively synthesize a 1-alkyl-4-substituted-imidazole.
Procedure:
-
Protection: React the 4-substituted-imidazole with SEM-Cl in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF) to yield 1-SEM-4-substituted-imidazole.
-
SEM-Switch (Transposition): Heat the 1-SEM-4-substituted-imidazole. This thermally induced rearrangement transfers the SEM group to the other nitrogen, yielding 1-SEM-5-substituted-imidazole. This "switch" makes the C4 position of the original imidazole now an electronically different C5 position, and more importantly, frees up the desired nitrogen for alkylation.
-
N-Alkylation: React the rearranged product with the desired alkylating agent (e.g., an alkyl iodide or triflate). The alkylation will occur on the unprotected nitrogen atom.
-
Deprotection: Remove the SEM group under acidic conditions (e.g., HCl in ethanol) or with a fluoride source (e.g., TBAF) to yield the final 1-alkyl-4-substituted-imidazole product.
Visualizations
Logical Workflow for Troubleshooting Over-Alkylation
Caption: A flowchart for troubleshooting and optimizing imidazole N-alkylation reactions.
Conceptual Pathway of Imidazole Over-Alkylation
Caption: The reaction pathway showing the formation of the undesired imidazolium salt.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Microwave-Assisted Imidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the rate and efficiency of microwave-assisted imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for imidazole synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods for imidazole synthesis. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2][3] Microwave heating is also more energy-efficient as it directly heats the reaction mixture, not the vessel.[4] This direct and rapid heating can lead to cleaner reactions with fewer side products, simplifying purification.[4][5]
Q2: How does the choice of solvent affect the reaction rate and yield?
A2: The polarity of the solvent plays a crucial role in the efficiency of microwave-assisted reactions. Polar solvents couple more effectively with microwave energy, leading to a more rapid increase in temperature and, consequently, faster reaction rates.[6] Solvents are often categorized as high, medium, or low microwave absorbers.[6] For reactants that are poor microwave absorbers, a polar solvent is necessary to facilitate energy transfer.[6] However, solvent-free (dry media) reactions are also highly effective and offer environmental benefits by eliminating solvent waste and simplifying workup.[7][8]
Q3: What is the role of a catalyst in microwave-assisted imidazole synthesis?
A3: Catalysts are often employed to increase the reaction rate and improve the yield of imidazole synthesis. A variety of catalysts can be used, including acidic catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid), solid-supported catalysts (e.g., acidic alumina), and ionic liquids.[7][9][10] The choice of catalyst can significantly influence the reaction conditions required and the overall efficiency of the synthesis.[1][11]
Q4: Can microwave synthesis of imidazoles be performed under solvent-free conditions?
A4: Yes, solvent-free microwave-assisted synthesis is a well-established and environmentally friendly method for preparing imidazoles.[7][8] These reactions often occur rapidly and can provide high yields, avoiding the hazards and waste associated with organic solvents.[8] The reactants are typically adsorbed onto a solid support or mixed with a catalytic amount of a substance that absorbs microwave energy.
Q5: How can I optimize the microwave power and irradiation time for my specific reaction?
A5: Optimization of microwave power and time is crucial for achieving the best results. A factorial design approach can be employed where microwave power and time are varied to determine their effect on the product yield.[12][13] Typically, one would start with a moderate power setting and a short irradiation time, then gradually increase these parameters while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).[14][15] It is important to find a balance, as excessive power or time can lead to the decomposition of reactants or products.[10]
Troubleshooting Guides
This section addresses common issues encountered during microwave-assisted imidazole synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Question: I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yield is a common issue that can stem from several factors.[16][17] Consider the following troubleshooting steps:
-
Check Your Reagents and Solvents: Ensure that your starting materials are pure and your solvents are dry, as impurities or water can interfere with the reaction.[16][18]
-
Optimize Reaction Parameters: The microwave power, temperature, and reaction time may not be optimal. Systematically vary these parameters to find the ideal conditions for your specific substrates.[10] It's often beneficial to start with milder conditions and gradually increase the intensity.
-
Evaluate Your Catalyst: The chosen catalyst may not be efficient for your reaction. Experiment with different types of catalysts (e.g., Brønsted acids, Lewis acids, solid-supported catalysts) to see if the yield improves.[1]
-
Solvent Choice: If using a solvent, ensure it is appropriate for microwave synthesis. A solvent with a higher dielectric loss will absorb microwave energy more efficiently, leading to faster heating.[6] If your reactants are non-polar, a polar solvent is essential.
-
Incomplete Reaction: Monitor the reaction progress using TLC. If the starting materials are not fully consumed, the reaction may require a longer irradiation time or higher temperature.[18]
-
Problem 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, making purification difficult. How can I improve the selectivity?
-
Answer: The formation of side products can often be minimized by adjusting the reaction conditions.[19]
-
Reduce Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes lead to the decomposition of reactants or products, or promote competing reaction pathways.[10] Try using lower microwave power or shorter irradiation intervals.
-
Change the Catalyst: The catalyst can play a significant role in reaction selectivity. A different catalyst might favor the desired reaction pathway over side reactions.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents might improve the selectivity towards the desired imidazole product.
-
Sequential Addition of Reagents: In some cases, a sequential, one-pot, two-step approach can prevent the formation of by-products. For instance, forming an imine intermediate first before adding the other components can lead to a cleaner reaction.[9][10]
-
Problem 3: Poor Reproducibility
-
Question: I am having trouble reproducing my results between experiments. What could be causing this inconsistency?
-
Answer: Reproducibility issues in microwave synthesis can be frustrating. Here are some factors to consider:
-
Inconsistent Heating: Ensure that the reaction vessel is placed in the same position within the microwave cavity for each run to ensure consistent exposure to the microwave field. The volume of the reaction mixture should also be kept consistent.
-
Temperature Monitoring: Accurate temperature monitoring is crucial. Use a fiber optic temperature probe if available, as IR sensors can sometimes give inaccurate readings depending on the vessel material and reaction mixture properties.
-
Stirring: Inadequate stirring can lead to localized overheating or "hot spots" within the reaction mixture, resulting in inconsistent results. Ensure efficient and consistent stirring throughout the reaction.
-
Purity of Reagents: The purity of starting materials and catalysts can vary between batches, leading to different outcomes. Use reagents from the same batch for a series of experiments whenever possible.[16]
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles under Microwave Irradiation
| Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Glyoxylic acid | Solvent-free | 800 | 1.5 | 98 | [14] |
| p-TsOH | Ethanol | 100-200 | 30 + 80 | 80 | [1][10] |
| Glacial Acetic Acid | Solvent-free | 180 | 1-3 | 95 | [15] |
| Cr2O3 Nanoparticles | Water | 400 | 4-9 | 97 | [11] |
| [EMIm][BH3CN] | - | - | - | 91-97 | [7] |
| TEBA | Ethanol/Water | 700 | 3.5 | 60-80 | [5] |
Table 2: Effect of Solvent on the Microwave-Assisted Synthesis of a Polysubstituted Imidazole
| Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Water | 400 | 5 | 97 | [11] |
| Ethanol | 400 | 5 | 89 | [11] |
| DMF | 400 | 5 | Low | [11] |
| Diethyl Ether | 400 | 5 | No reaction | [11] |
| Solvent-free | - | - | No reaction | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles using Glacial Acetic Acid [15]
-
In a 50 mL borosilicate beaker, mix benzil (1 mmol), the desired aldehyde (1 mmol), ammonium acetate (2.5 mmol), and glacial acetic acid (5 mol%).
-
Thoroughly mix the components with a glass rod.
-
Place the beaker in a microwave oven and irradiate at 180W.
-
Irradiate in 15-second intervals, removing the beaker to shake the contents after each interval.
-
Monitor the reaction progress by TLC. The total irradiation time is typically 1 to 3 minutes.
-
Once the starting materials have been consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and recrystallize from ethanol.
Protocol 2: Sequential Two-Step, One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles [10]
-
In a 35 mL microwave reaction vessel, suspend the starting aldehyde (0.51 mmol), the primary amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the mixture in a microwave reactor at 80°C for 30 minutes using 100W power to form the imine intermediate.
-
Cool the reaction mixture to room temperature.
-
Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the vessel.
-
Apply microwave irradiation (200W) and heat at 100°C for 60-80 minutes, monitoring the reaction by TLC.
-
After cooling, evaporate the solvent under vacuum.
-
Add dichloromethane (DCM, 20 mL) to the residue and wash the organic phase with distilled water (20 mL).
-
Dry the organic layer over Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in microwave-assisted imidazole synthesis.
Caption: General workflow for optimizing microwave-assisted imidazole synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Solvent Choice for Microwave Synthesis [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach : Oriental Journal of Chemistry [orientjchem.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. jetir.org [jetir.org]
- 16. quora.com [quora.com]
- 17. quora.com [quora.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Comparative Antifungal Activity of Imidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of various imidazole derivatives, supported by experimental data. The information is presented to facilitate the identification of promising candidates for further investigation.
The global rise in fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of novel and more effective antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of fungal ergosterol biosynthesis. This guide offers a comparative analysis of the in vitro antifungal activity of several key imidazole derivatives against common fungal pathogens.
Data Presentation: Comparative Antifungal Activity
The antifungal efficacy of various imidazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies. Lower MIC values indicate greater antifungal potency.
| Imidazole Derivative | Candida albicans | Aspergillus niger | Candida krusei | Candida parapsilosis | Candida glabrata | Reference(s) |
| Clotrimazole | 0.016 - 16 | 0.12 - >100 | 0.03 - 16 | 0.03 - 8 | 0.03 - 16 | [1][2][3] |
| Miconazole | 0.016 - 16 | 0.12 - 100 | 0.03 - 16 | 0.03 - 8 | 0.03 - 16 | [1][2][3][4] |
| Ketoconazole | 0.01 - >64 | 0.25 - >100 | 0.03 - 64 | 0.01 - 16 | 0.03 - 64 | [1][4][5] |
| Econazole | 0.016 - 16 | 0.25 - >100 | 0.03 - 16 | 0.03 - 8 | 0.03 - 16 | [2][3][4] |
| Novel Derivative N2 * | 29.1 ± 0.7 mm** | - | - | - | - | [6] |
| Fluconazole (Reference) | 0.25 - 64 | - | 1 - >64 | 0.12 - 16 | 0.25 - >64 | [2][3] |
Note: Data for Novel Derivative N2 is presented as zone of inhibition in mm. A direct MIC comparison is not available. Higher values indicate greater activity. *This value represents the zone of inhibition in millimeters (mm) and not a MIC value.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of antifungal activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Stock Solutions: Imidazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using a liquid growth medium, such as RPMI 1640.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A standardized inoculum suspension is prepared in sterile saline or water and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antifungal agent, is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature, typically 35°C, for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the antifungal agent through an agar medium.
-
Agar Plate Preparation: A sterile agar medium, such as Sabouraud Dextrose Agar, is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the fungal strain is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Antifungal Agents: A defined volume of the imidazole derivative solution (at a known concentration) is added to each well. A solvent control and a standard antifungal agent are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Mandatory Visualizations
Signaling Pathway: Imidazole Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for imidazole antifungals is the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. Imidazoles specifically inhibit the enzyme lanosterol 14α-demethylase.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.
Experimental Workflow: Antifungal Susceptibility Screening
The following diagram illustrates a typical workflow for screening the antifungal activity of novel imidazole derivatives.
Caption: A streamlined workflow for in vitro antifungal activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Ketoconazole, Econazole, Miconazole, and Melaleuca alternifolia (Tea Tree) Oil against Malassezia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 1-benzyl-1H-imidazoles
A Comprehensive Comparison of Structure-Activity Relationships in 1-Benzyl-1H-imidazole Derivatives
The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of biologically active compounds. The versatility of this scaffold allows for substitutions at various positions on both the imidazole and benzyl rings, leading to significant modulation of pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzyl-1H-imidazole derivatives across different biological targets, supported by experimental data and detailed protocols.
Inhibition of Aldosterone Synthase (CYP11B2)
1-Benzyl-1H-imidazoles have been investigated as potent and selective inhibitors of aldosterone synthase (CYP11B2), an important target for the treatment of cardiovascular diseases. The core SAR findings indicate that the imidazole nitrogen atom coordinates with the heme iron of the cytochrome P450 enzyme.[1]
Data Presentation
The inhibitory potencies of various 1-benzyl-1H-imidazole derivatives against CYP11B2 and the related enzyme CYP11B1 (cortisol synthase) are summarized below. Selectivity is a key consideration in this series.
| Compound | R1 (Benzyl) | R2 (Imidazole C5) | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| 1a | 4-CN | H | 1.2 | 10 | 8.3 |
| 1b | 3-CN | H | 3.5 | 30 | 8.6 |
| 1c | 2-CN | H | 15 | >1000 | >67 |
| 2a | 4-CN | CH2OH | 2.5 | 25 | 10 |
| 2b | 4-CN | COOH | >1000 | >1000 | - |
| 3a | 4-CN | Phenyl | 5.0 | 50 | 10 |
| 3b | 4-CN | 4-Pyridyl | 1.8 | 15 | 8.3 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
In Vitro Inhibition Assay for CYP11B1 and CYP11B2: The inhibitory activity of the compounds was determined using a continuous spectrophotometric assay. The conversion of 11-deoxycorticosterone to corticosterone (by CYP11B1) and subsequently to aldosterone (by CYP11B2) is coupled to the reduction of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
-
Enzyme Preparation: Recombinant human CYP11B1 and CYP11B2 were expressed in E. coli and purified.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA and 1 mg/mL bovine serum albumin.
-
Reaction Mixture: The assay was performed in 96-well plates. Each well contained the enzyme, the substrate (11-deoxycorticosterone), and the test compound at various concentrations.
-
Initiation: The reaction was initiated by the addition of NADPH.
-
Measurement: The rate of NADPH consumption was measured by monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualization
Caption: SAR of 1-benzyl-1H-imidazoles as CYP11B2 inhibitors.
Antimicrobial Activity
Derivatives of 1-benzyl-1H-imidazole have also been explored for their antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The SAR in this series often highlights the importance of lipophilicity and specific electronic features of the substituents.
Data Presentation
The minimum inhibitory concentrations (MICs) for a series of 1-benzyl-1H-imidazole derivatives against S. aureus are presented below.
| Compound | R1 (Benzyl) | R2 (Imidazole C2) | R3 (Imidazole C5) | MIC (µg/mL) vs. S. aureus |
| 4a | 4-Cl | H | H | 16 |
| 4b | 3,4-diCl | H | H | 8 |
| 4c | 4-CF3 | H | H | 8 |
| 5a | 4-Cl | CH3 | H | 32 |
| 5b | 4-Cl | H | Br | 4 |
| 6a | 4-NO2 | H | H | >64 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213).
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Compound Preparation: Compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
A serial two-fold dilution of each compound was prepared in MHB in a 96-well microtiter plate.
-
A standardized bacterial inoculum was added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualization
Caption: Workflow for MIC determination of antimicrobial compounds.
Raf Kinase Inhibition
Certain 1-benzyl-1H-imidazole derivatives have been synthesized and evaluated as inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway implicated in cancer.
Data Presentation
The inhibitory activities of representative compounds against BRAF V600E and CRAF are shown below.
| Compound | Core Modification | BRAF V600E IC50 (nM) | CRAF IC50 (nM) |
| 7a | 2-(1H-imidazol-1-yl)pyrimidine | 45.2 | 12.5 |
| 7b | 4-amino-benzyl at pyrimidine | 38.3 | 8.79 |
| 7c | 4-amino-benzoyl at pyrimidine | 95.1 | 23.4 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3600-4.[2]
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™): A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure kinase activity.
-
Reagents: Recombinant BRAF V600E or CRAF enzyme, a fluorescently labeled antibody, a europium-labeled anti-tag antibody, and a GFP-tagged substrate.
-
Assay Buffer: Kinase buffer containing ATP.
-
Procedure:
-
The kinase, substrate, and test compound were incubated in the presence of ATP.
-
After the kinase reaction, the detection solution containing the europium-labeled antibody and EDTA was added.
-
-
Measurement: The TR-FRET signal was measured on a suitable plate reader. Inhibition of the kinase results in a decrease in the FRET signal.
-
Data Analysis: IC50 values were determined from the dose-response curves.
Visualization
References
Benchmarking 1-(4-Methoxybenzyl)-1H-imidazole Against Commercial Antifungal Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal potential of the investigational compound 1-(4-Methoxybenzyl)-1H-imidazole against established commercial antifungal drugs. The data presented is based on established in vitro testing methodologies to provide a framework for its potential efficacy and safety profile.
Introduction
This compound is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are a cornerstone of antifungal therapy, known for their broad-spectrum activity against various fungal pathogens.[1][2] This guide benchmarks the expected in vitro performance of this compound against representative commercial azole antifungals, Fluconazole and Ketoconazole, as well as the polyene antifungal, Amphotericin B.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole antifungals, including this compound, exert their antifungal effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, imidazole antifungals lead to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, inhibition of fungal growth and replication.[5][6]
Caption: Mechanism of action of imidazole antifungals.
In Vitro Antifungal Susceptibility
The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values of this compound against common fungal pathogens, in comparison to commercial antifungal drugs. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The data for this compound is extrapolated from studies on structurally similar imidazole derivatives.[8][9][10]
| Compound | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| This compound (Expected) | 2 - 16 | 4 - 32 | 4 - 32 |
| Fluconazole | 0.25 - 2 | >64 | 2 - 16 |
| Ketoconazole | 0.03 - 1 | 0.125 - 2 | 0.125 - 1 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 | 0.125 - 1 |
Note: The MIC values for this compound are estimations based on published data for analogous compounds and require experimental validation.
Cytotoxicity Profile
The cytotoxicity of an antifungal agent is a critical parameter, indicating its potential for host cell toxicity. The following table presents the expected 50% cytotoxic concentration (IC50) of this compound against a standard mammalian cell line (e.g., HepG2) compared to commercial antifungal drugs. This data is crucial for determining the therapeutic index of the compound. The IC50 values for this compound are based on data from related imidazole compounds.[11][12]
| Compound | HepG2 Cell Line IC50 (µg/mL) |
| This compound (Expected) | > 32 |
| Fluconazole | > 100 |
| Ketoconazole | 10 - 50 |
| Amphotericin B | 2 - 10 |
Note: The IC50 value for this compound is an estimation and requires experimental verification.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Caption: Workflow for MIC determination.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to the final inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free control well.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][15]
Caption: Workflow for cytotoxicity (MTT) assay.
-
Cell Seeding: Mammalian cells (e.g., HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Conclusion
Based on the comparative analysis of its structural class, this compound is anticipated to exhibit promising antifungal activity, characteristic of imidazole derivatives. Its mechanism of action is expected to be the inhibition of ergosterol biosynthesis, a well-validated antifungal target. The extrapolated in vitro data suggests a potential for broad-spectrum antifungal efficacy. However, comprehensive experimental validation is imperative to definitively establish its antifungal spectrum, potency, and safety profile relative to existing commercial antifungal agents. The provided experimental protocols offer a standardized framework for conducting such essential preclinical evaluations.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njccwei.com [njccwei.com]
- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Anti-inflammatory Properties of Imidazole Antimycotics
For Researchers, Scientists, and Drug Development Professionals
Imidazole antimycotics, a cornerstone in the treatment of fungal infections, have long been recognized for their primary mechanism of action: the inhibition of ergosterol synthesis in fungal cell membranes. However, a growing body of evidence reveals that these therapeutic agents possess significant anti-inflammatory properties, contributing to their clinical efficacy, particularly in inflammatory skin conditions. This guide provides a comparative analysis of the anti-inflammatory effects of five prominent imidazole antimycotics: ketoconazole, clotrimazole, miconazole, econazole, and bifonazole. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.
Comparative Anti-inflammatory Mechanisms
The anti-inflammatory activity of imidazole antimycotics is multifaceted, involving the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators. While they share some common mechanisms, there are notable differences in their potency and specific molecular targets.
Ketoconazole: This imidazole derivative exhibits well-documented anti-inflammatory effects, primarily attributed to its inhibition of the 5-lipoxygenase (5-LOX) pathway.[1][2] This action curtails the production of leukotrienes, potent inflammatory mediators derived from arachidonic acid.[1] Ketoconazole has been shown to inhibit the formation of 5-HETE and leukotriene B4 (LTB4) in vitro.[1] Furthermore, some studies suggest that topical ketoconazole possesses anti-inflammatory activity comparable to that of hydrocortisone acetate in certain models.[3]
Clotrimazole: The anti-inflammatory action of clotrimazole is linked to its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8).[1] It has also been shown to dampen vaginal inflammation and neutrophil infiltration in response to Candida albicans infection.[1] Mechanistically, clotrimazole can inhibit NF-κB activity, a key transcription factor that governs the expression of numerous inflammatory genes.[1]
Miconazole: Miconazole demonstrates a broad range of anti-inflammatory activities. It has been shown to suppress the expression of pro-inflammatory markers, including CCL2, CCL3, and CCL4, and to impair the migration of monocytic cells.[4] Miconazole can also suppress neuroinflammation by inhibiting the NF-κB pathway and inducible nitric oxide synthase (iNOS) production.[5] Furthermore, it has been found to mitigate experimental colitis by upregulating the antioxidant Nrf2 pathway and suppressing pro-inflammatory cytokines like TNF-α and IL-6.[6]
Econazole: Econazole's anti-inflammatory properties are attributed to its ability to inhibit the synthesis of prostaglandins and leukotrienes.[7] It has also been shown to suppress the expression of CCL2.[8]
Bifonazole: Bifonazole exhibits anti-inflammatory effects that are comparable to hydrocortisone in some models.[9] Its mechanism involves the downregulation of immune response-associated genes, including various chemokines (CXCL6, CXCL12, CCL8) and cytokines (IL-6, IL-32).[10][11]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory properties of these imidazole antimycotics. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Inflammatory Mediators by Imidazole Antimycotics
| Imidazole Antimycotic | Target | Assay System | IC50 Value | Reference |
| Ketoconazole | 5-Lipoxygenase | Rat Peritoneal PMN Leukocytes | 26 µM | [1] |
| Itraconazole* | Leukotriene B4 Production | Human Neutrophils | More potent than Ketoconazole | [12] |
| Ketoconazole | Leukotriene B4 Production | Human Neutrophils | Less potent than Itraconazole | [12] |
Note: Itraconazole is a triazole but is included here for comparative context from the cited study.
Table 2: Effects of Imidazole Antimycotics on Inflammatory Pathways and Gene Expression
| Imidazole Antimycotic | Effect | Model System | Observations | Reference |
| Clotrimazole | Inhibition of NF-κB activity | In vitro | Not specified quantitatively | [1] |
| Miconazole | Suppression of CCL2, CCL3, CCL4 expression | THP-1 monocytic cells | Dose-dependent inhibition | [4] |
| Miconazole | Inhibition of iNOS and COX-2 expression | RANKL-stimulated bone marrow macrophages | Dose-dependent suppression | [13] |
| Bifonazole | Downregulation of CXCL6, CXCL12, CCL8, IL-6, IL-32 | Human 3D skin models | Gene expression profiling | [10][11] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key inflammatory signaling pathways modulated by imidazole antimycotics.
Figure 1: Inhibition of the Arachidonic Acid Cascade.
Figure 2: Modulation of the NF-κB Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anti-inflammatory properties of imidazole antimycotics.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. The antiinflammatory effects of ketoconazole. A comparative study with hydrocortisone acetate in a model using living and killed Staphylococcus aureus on the skin of guinea-pigs. | Semantic Scholar [semanticscholar.org]
- 3. The antiinflammatory effects of ketoconazole. A comparative study with hydrocortisone acetate in a model using living and killed Staphylococcus aureus on the skin of guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. content.abcam.com [content.abcam.com]
- 7. k-assay.com [k-assay.com]
- 8. Miconazole Suppresses 27-Hydroxycholesterol-induced Inflammation by Regulating Activation of Monocytic Cells to a Proinflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of antifungal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Miconazole inhibits receptor activator of nuclear factor-κB ligand-mediated osteoclast formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Imidazole Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of imidazoles—a class of compounds prevalent in pharmaceuticals—is paramount. Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, particularly when transferring methods between laboratories or employing different analytical techniques. This guide provides an objective comparison of two common methods for imidazole quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by a compilation of experimental data.
The Importance of Cross-Validation
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed under different conditions, such as in a different laboratory, by a different analyst, or with different equipment. This process is essential for ensuring data integrity and regulatory compliance, confirming that the method is robust and reproducible.
The fundamental goal of cross-validation is to determine if the data obtained from two different analytical methods, or the same method in different locations, are comparable. This is typically achieved by analyzing the same set of quality control samples with both methods and comparing the results.
Below is a logical workflow illustrating the cross-validation process between two distinct analytical methods.
Comparative Performance of HPLC-UV and LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for imidazole quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize quantitative performance data compiled from various studies on different imidazole derivatives.
Table 1: Performance Characteristics of HPLC-UV for Imidazole Quantification
| Parameter | Performance | Reference Imidazoles |
| Linearity (r) | >0.999 | Secnidazole, Omeprazole, Albendazole, Fenbendazole[1] |
| Accuracy (% Recovery) | Not explicitly stated in reviewed sources; typically 98-102% for validated methods. | - |
| Precision (RSD%) | Not explicitly stated in reviewed sources; typically <2% for validated methods. | - |
| Limit of Detection (LOD) | 0.13 - 0.41 µg/mL | Secnidazole, Omeprazole, Albendazole, Fenbendazole[1] |
| Limit of Quantification (LOQ) | Typically 3x LOD; approx. 0.39 - 1.23 µg/mL | - |
Table 2: Performance Characteristics of LC-MS/MS for Imidazole Quantification
| Parameter | Performance | Reference Imidazoles |
| Linearity (r²) | >0.99 | ROS203 (imidazole H3 antagonist)[2] |
| Accuracy (% Bias) | Within 15% | ROS203[2] |
| Precision (Intra-day RSD%) | < 9.50% | ROS203[2] |
| Precision (Inter-day RSD%) | < 7.19% | ROS203[2] |
| Limit of Detection (LOD) | 1 - 25 nM | Various imidazole derivatives[3] |
| Limit of Quantification (LOQ) | 2.61 ng/mL | ROS203[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of imidazoles.
HPLC-UV Method for Imidazole Quantification
This method is suitable for the analysis of imidazole-based drugs in pharmaceutical dosage forms and human plasma.[1]
1. Sample Preparation (Human Plasma):
-
To 1 mL of human plasma, add a known concentration of the internal standard.
-
Add 2 mL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter.
-
Inject into the HPLC system.
2. Chromatographic Conditions:
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm)[1]
-
Mobile Phase: Methanol: 0.025 M KH₂PO₄ (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 300 nm[1]
-
Injection Volume: 20 µL
The experimental workflow for this HPLC-UV method is depicted below.
LC-MS/MS Method for Imidazole Quantification
This method provides high sensitivity and selectivity for the determination of imidazoles in complex matrices like rat plasma.[2]
1. Sample Preparation (Rat Plasma):
-
To 100 µL of rat plasma, add a known concentration of the internal standard.
-
Add 200 µL of acetonitrile for protein deproteinization.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: Supelco Ascentis C18 (50 x 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 10 mM Ammonium Acetate buffer pH 4.0 (30:70, v/v)[2]
-
Flow Rate: 0.25 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Ionization: Electrospray Ionization (ESI), Positive Mode[2]
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
The following diagram illustrates the workflow for the LC-MS/MS method.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Analysis of Imidazole Derivatives Docking with Key Protein Targets
A deep dive into the binding affinities and interaction patterns of various imidazole-based compounds with therapeutic protein targets, providing valuable insights for researchers and drug development professionals.
This guide offers a comparative overview of molecular docking studies performed on a range of imidazole derivatives, targeting proteins implicated in antimicrobial, antifungal, and anticancer pathways. By presenting key quantitative data, detailed experimental protocols, and visual representations of workflows, this document aims to facilitate a clearer understanding of the structure-activity relationships that govern the inhibitory potential of these versatile heterocyclic compounds.
Comparative Docking Performance of Imidazole Derivatives
The following tables summarize the binding affinities and inhibitory constants of various imidazole derivatives against their respective protein targets. These values, obtained from in silico docking studies, serve as a crucial first step in identifying promising lead compounds for further development.
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| Imidazole Derivative 4c | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) | -7.85 | 1.83 | [1][2] |
| Imidazole Derivative 4b | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) | -7.58 | 3.14 | [1][2] |
| Imidazole Derivative 4a | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) | -7.42 | 4.21 | [1][2] |
| Imidazole Derivative 4d | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) | -7.21 | 6.45 | [1][2] |
| Imidazole-Triazole Hybrid 4k | Glycogen Synthase Kinase-3β (GSK-3β) | -8.5 | Not Reported | [3][4][5] |
| Imidazole Derivative SP08 | HIV-1 Reverse Transcriptase (NNIBP) | Not Reported (High Predicted Affinity) | Not Reported | [6] |
| Compound | Target Protein | IC50 (µM) | Reference |
| Imidazole-Triazole Hybrid 4k | MCF-7 (Breast Cancer Cell Line) | 3.12 ± 0.15 | [3][5] |
| Imidazole-Triazole Hybrid 6e | Caco-2 (Colon Cancer Cell Line) | 5.22 ± 0.20 | [5] |
| Imidazole-Triazole Hybrid 4k | Caco-2 (Colon Cancer Cell Line) | 4.67 ± 0.11 | [5] |
| Doxorubicin (Standard) | Caco-2 (Colon Cancer Cell Line) | 5.17 ± 0.25 | [5] |
Experimental Protocols
The methodologies outlined below are representative of the key steps involved in the molecular docking studies cited in this guide. These protocols provide a foundational understanding of how the in silico experiments were conducted.
Molecular Docking Workflow for Imidazole Derivatives against GlcN-6-P Synthase[1][2][7]
-
Protein Preparation: The three-dimensional crystal structure of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the synthesized imidazole derivatives were drawn and converted to 3D structures. Energy minimization was performed to obtain the most stable conformation.
-
Grid Generation: A grid box was defined around the active site of the GlcN-6-P synthase to specify the search space for the docking algorithm.
-
Docking Simulation: Molecular docking was performed using AutoDock tools. The software evaluates various conformations of the ligand within the active site and scores them based on a binding energy function.
-
Analysis of Results: The docking results were analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy. The inhibition constant (Ki) was also calculated from the binding energy.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations [mdpi.com]
- 6. Design of Novel Imidazole Derivatives as Potential Non-nucleoside Reverse Transcriptase Inhibitors using Molecular Docking and Dynamics Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Methoxybenzyl)-1H-imidazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(4-Methoxybenzyl)-1H-imidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development should adhere to these procedural guidelines to mitigate risks associated with this chemical compound.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment to prevent skin and eye irritation.
Required Personal Protective Equipment:
| PPE Item | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood to avoid dust inhalation. |
Disposal Procedure for Unused or Waste this compound
This compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discarded in regular trash or poured down the drain.
Step-by-Step Disposal Protocol:
-
Containerization: Place the waste this compound into a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Sealing: Securely seal the waste container to prevent any leakage or spillage.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow your institution's specific procedures for scheduling a waste pickup.
Spill Cleanup and Disposal
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: If the spill is a powder, carefully sweep the material to the center of the spill area, avoiding the creation of airborne dust.
-
Collection: Gently scoop the spilled material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Labeling and Disposal: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it following the procedures outlined in Section 2.
Disposal Workflow
Caption: Disposal workflow for this compound.
Logical Relationship of Safety Measures
Caption: Relationship between hazards, controls, and safe disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
